molecular formula C8H7BrO3 B8133018 5-Bromo-2-methoxy-(d3)-benzoic acid

5-Bromo-2-methoxy-(d3)-benzoic acid

Número de catálogo: B8133018
Peso molecular: 234.06 g/mol
Clave InChI: JFDUXZIRWBYBAQ-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-methoxy-(d3)-benzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 234.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methoxy-(d3)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxy-(d3)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-2-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDUXZIRWBYBAQ-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-methoxy-(d3)-benzoic acid

Introduction

5-Bromo-2-methoxy-(d3)-benzoic acid is a specialized, high-purity chemical compound primarily utilized in advanced scientific research. As a stable isotope-labeled (SIL) analog of 5-bromo-2-methoxybenzoic acid, its strategic value lies in the replacement of three hydrogen atoms with deuterium isotopes on the methoxy group. This isotopic enrichment provides a distinct mass shift without significantly altering the compound's chemical properties, making it an invaluable tool for researchers in drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and core applications, providing scientists with the foundational knowledge required for its effective use.

Molecular Structure and Chemical Identifiers

The molecular architecture of 5-Bromo-2-methoxy-(d3)-benzoic acid is centered on a benzoic acid core. The benzene ring is substituted with a bromine atom at position 5 and a deuterated methoxy group (-OCD₃) at position 2. This structure is foundational to its utility as a chemical intermediate and analytical standard.

Caption: 2D structure of 5-Bromo-2-methoxy-(d3)-benzoic acid.

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name 5-bromo-2-(trideuteriomethoxy)benzoic acid [1]
CAS Number 1235590-03-6 [1]
Molecular Formula C₈H₄BrD₃O₃ [1]
Molecular Weight 234.08 g/mol [1]
Non-Deuterated MW 231.04 g/mol [2][3]
InChI InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 [3]
InChIKey JFDUXZIRWBYBAQ-FIBGUPNXSA-N [3]

| SMILES | C([2H])([2H])([2H])OC1=C(C=C(C=C1)Br)C(O)=O |[3] |

Physicochemical Properties

The physical properties of 5-Bromo-2-methoxy-(d3)-benzoic acid are nearly identical to its non-deuterated counterpart due to the negligible impact of isotopic substitution on intermolecular forces. The data presented below, unless otherwise specified, are for the non-deuterated analog, 5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9), and serve as a reliable proxy.

Table 2: Physicochemical Data

Property Value Reference
Appearance White to off-white crystalline powder/solid [4][5][6]
Melting Point 118-122 °C [2][4]
Boiling Point 334.7 °C at 760 mmHg [4][5]
Density ~1.625 g/cm³ [4][7]
Solubility Soluble in DMSO, Methanol; Slightly soluble in water [1]

| Vapor Pressure | 4.97E-05 mmHg at 25°C |[4][5] |

The Role and Application of Deuterium Labeling

Expertise & Experience: The deliberate incorporation of deuterium into a molecule is a strategic decision rooted in the principles of analytical chemistry and drug metabolism. While chemically similar to hydrogen, deuterium's greater mass (approximately double) introduces a kinetic isotope effect (KIE). This effect can slow down metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. However, in the case of a methoxy group (a common site of O-demethylation by cytochrome P450 enzymes), deuteration serves a more common and critical purpose: its use as a stable, non-radioactive tracer and internal standard in quantitative mass spectrometry.[8][9]

Key Applications:

  • Internal Standard for Bioanalysis: In pharmacokinetic studies, accurately quantifying a drug or metabolite in a complex biological matrix (like plasma or urine) is essential. An ideal internal standard co-elutes chromatographically and has identical extraction recovery and ionization efficiency to the analyte.[] The deuterated analog is the gold standard for this purpose. It behaves identically during sample preparation and analysis but is distinguished by its higher mass in the mass spectrometer, allowing for precise ratiometric quantification.[9][]

  • Metabolite Identification: When administered in vivo or in vitro, the parent compound and all its metabolites will contain the deuterium label.[8][] This "mass tag" allows researchers to easily distinguish drug-related material from endogenous background noise in mass spectrometry scans, simplifying the process of identifying metabolic pathways.[]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A Biological Sample (e.g., Plasma, Urine) B Spike with Known Amount of 5-Bromo-2-methoxy-(d3)-benzoic acid (Internal Standard) A->B C Extraction (e.g., Protein Precipitation, Solid Phase Extraction) B->C D LC-MS/MS Analysis C->D E Data Acquisition (Analyte and Internal Standard Signals) D->E F Calculate Peak Area Ratio (Analyte / Internal Standard) E->F G Determine Analyte Concentration from Calibration Curve F->G

Caption: Workflow for using a SIL compound as an internal standard.

Synthesis and Purification

Causality Behind Experimental Choices: The synthesis of 5-Bromo-2-methoxy-(d3)-benzoic acid logically proceeds from a readily available precursor, 5-bromo-2-hydroxybenzoic acid. The key transformation is the methylation of the hydroxyl group. To introduce the deuterium label, a deuterated methylating agent is required. Deuterated methyl iodide (CD₃I) is an excellent choice due to its high reactivity and commercial availability. The reaction is an O-alkylation, specifically a Williamson ether synthesis, which requires a base to deprotonate the phenolic hydroxyl, making it a more potent nucleophile. A moderately strong base like potassium carbonate (K₂CO₃) is suitable as it is effective, inexpensive, and easy to handle. Acetone is a common solvent for this reaction as it readily dissolves the reactants and is inert under these conditions.

Experimental Protocol: Synthesis

Trustworthiness: This protocol includes a final purification step and suggests methods for quality control, ensuring a self-validating system to confirm the identity and purity of the final product.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxybenzoic acid (2.17 g, 10 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and 40 mL of anhydrous acetone.

  • Addition of Labeled Reagent: Add deuterated methyl iodide (CD₃I) (0.75 mL, 12 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

  • Validation: Confirm product identity and purity via ¹H NMR, Mass Spectrometry, and melting point analysis.

SM 5-Bromo-2-hydroxybenzoic acid Reagents 1. CD₃I 2. K₂CO₃ 3. Acetone, Reflux SM->Reagents Product 5-Bromo-2-methoxy-(d3)-benzoic acid Reagents->Product

Caption: Synthetic workflow for the target compound.

Analytical Characterization

Unambiguous characterization is critical for confirming the successful synthesis and isotopic enrichment of the target compound.

Table 3: Spectroscopic Data and Interpretation

Technique Expected Observations Rationale & Interpretation
¹H NMR Signals for 3 aromatic protons. Absence of a singlet around 3.9-4.0 ppm. Broad singlet >10 ppm for the carboxylic acid proton. The key confirmation of deuteration is the disappearance of the methoxy proton signal. The aromatic signals will remain, confirming the integrity of the backbone structure.[11]
¹³C NMR Signals for all 8 carbons. The deuterated methoxy carbon (-CD₃) signal will appear as a multiplet (due to C-D coupling) and at a slightly different chemical shift compared to a -CH₃ group. Provides a complete carbon skeleton map. The splitting pattern of the methoxy carbon signal confirms the C-D bonds.[12]
Mass Spec. Molecular ion peak (M⁺) at m/z 234/236. A characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da. The molecular weight is 3 units higher than the non-deuterated analog, confirming the incorporation of three deuterium atoms. The M/M+2 pattern is the classic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[13]

| IR Spec. | Broad O-H stretch (~3300-2500 cm⁻¹). C=O stretch (~1710-1680 cm⁻¹). Aromatic C=C stretches (~1600-1450 cm⁻¹). C-D stretching bands around 2200-2100 cm⁻¹. | The presence of C-D stretching vibrations at a lower frequency than typical C-H stretches (~3000-2850 cm⁻¹) is direct evidence of deuteration.[3][13] |

Safety and Handling

The toxicological properties of 5-Bromo-2-methoxy-(d3)-benzoic acid are expected to be the same as its non-deuterated analog. The compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Table 4: GHS Hazard Information for 5-Bromo-2-methoxybenzoic acid

Hazard Classification Precautionary Codes Reference
Pictogram GHS06 (Skull and crossbones) - [2][3]
Signal Word Danger - [2][3]
Hazard Statement H301: Toxic if swallowed P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. [2][3][5]
PPE Eyeshields, gloves, respirator - [2]

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | - |[2] |

Conclusion

5-Bromo-2-methoxy-(d3)-benzoic acid is a highly valuable research chemical whose utility is defined by the stable isotopic label on its methoxy group. While its physical properties closely mirror those of its non-deuterated analog, its +3 Da mass shift makes it an indispensable tool for modern analytical and pharmaceutical research. Its primary application as an internal standard ensures accuracy and precision in quantitative bioanalytical methods, underpinning the integrity of pharmacokinetic and drug metabolism studies. The synthetic and analytical methodologies described herein provide a robust framework for its preparation and validation, empowering researchers to leverage this compound to its full potential in the pursuit of drug discovery and development.

References

  • PubChem. 5-Bromo-2-methoxybenzoic acid. [Link]

  • PubMed. Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. [Link]

  • Chemsrc. 5-Bromo-2-methoxybenzoic acid | CAS#:2476-35-9. [Link]

  • ExportersIndia. 5-bromo-2-(methoxy-d3)benzoic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. [Link]

  • LookChem. Cas 22921-68-2,2-BROMO-5-METHOXYBENZOIC ACID. [Link]

  • PubChem. 2-Bromo-5-methoxybenzoic acid. [Link]

  • Alsachim. Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. [Link]

  • Chegg. Solved The ?1 H NMR spectrum for the. [Link]

  • SpectraBase. benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemicals Knowledge Hub. The importance of isotopic labelling in drug development. [Link]

  • National Center for Biotechnology Information. 5-Bromo-2-(phenylamino)benzoic acid. [Link]

  • EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • SpectraBase. 5-Bromo-2-methoxycinnamic acid - Optional[Raman] - Spectrum. [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Molecular Weight Calculation and Analytical Validation for 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmacokinetic profiling and quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable for mitigating matrix effects and normalizing ionization variances in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows [1]. 5-Bromo-2-methoxy-(d3)-benzoic acid (CAS: 2222512-00-5) serves as a critical deuterated analog of its unlabeled counterpart, 5-Bromo-2-methoxybenzoic acid [2][3].

This technical guide provides a rigorous deconstruction of the molecule's structural formula, a highly accurate macroscopic molar mass calculation for gravimetric formulation, and the exact monoisotopic mass derivation required for high-resolution mass spectrometry (HRMS) targeting.

Structural Deconstruction & Chemical Formula

To calculate the molecular weight with absolute precision, we must first establish the exact atomic inventory of the target compound. The base pharmacophore is benzoic acid ( C7​H6​O2​ ). The nomenclature dictates two specific substitutions on the benzene ring:

  • Position 2: A methoxy group where the three hydrogens are replaced by deuterium ( −OCD3​ ).

  • Position 5: A bromine atom ( −Br ).

Atomic Inventory Derivation:

  • Ring Carbons: 6

  • Carboxyl Group: 1 Carbon, 2 Oxygens, 1 Hydrogen ( −COOH )

  • Methoxy-(d3) Group: 1 Carbon, 1 Oxygen, 3 Deuteriums ( −OCD3​ )

  • Bromo Group: 1 Bromine ( −Br )

  • Remaining Ring Hydrogens: 3 (at positions 3, 4, and 6)

Summing these components yields the final chemical formula: C8​H4​D3​BrO3​ .

Structure_Logic Base Benzoic Acid Core C7H6O2 Pos2 C2: Methoxy-(d3) Group Replace -H with -OCD3 (+ C1 D3 O1 - H1) Base->Pos2 Pos5 C5: Bromo Group Replace -H with -Br (+ Br1 - H1) Base->Pos5 Final Target Molecule C8H4D3BrO3 Pos2->Final Pos5->Final

Fig 1: Structural derivation logic for 5-Bromo-2-methoxy-(d3)-benzoic acid.

Macroscopic Molar Mass Calculation (Gravimetric Standard)

For bench-level preparations—such as weighing the lyophilized powder to create stock solutions—the standard molar mass must be used. This calculation relies on the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) 2021 report, which accounts for the natural terrestrial isotopic distribution of each element [4].

ElementSymbolAtom CountIUPAC 2021 Standard Weight ( g/mol )Total Contribution ( g/mol )
Carbon C 812.01196.088
Hydrogen H 41.0084.032
Deuterium D 32.0146.042
Bromine Br 179.90479.904
Oxygen O 315.99947.997
Total 234.063 g/mol

Note: The calculated molar mass of 234.063 g/mol is the value required when calculating molarity for in vitro assays or pharmacokinetic dosing.

Monoisotopic Exact Mass & MS Isotopic Signatures

While the macroscopic molar mass is used for physical weighing, High-Resolution Mass Spectrometry (HRMS) detects individual ions based on their exact monoisotopic mass.

Bromine naturally exists as two stable isotopes in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%). Therefore, 5-Bromo-2-methoxy-(d3)-benzoic acid will exhibit a distinct "doublet" isotopic signature in the mass spectrum separated by ~2 Da.

Exact Mass Calculation ( 79Br Isotope)
IsotopeAtom CountExact Mass (Da)Total Mass (Da)
12C 812.00000096.000000
1H 41.0078254.031300
2H (D)32.0141026.042306
79Br 178.91833778.918337
16O 315.99491547.984745
Neutral Exact Mass 232.976688 Da

Because this molecule contains a carboxylic acid moiety, it readily undergoes deprotonation in Electrospray Ionization negative mode (ESI-). The loss of a proton ( 1H+ , exact mass 1.007276 Da) results in the [M−H]− anion.

  • [M−H]− m/z for 79Br : 232.976688−1.007276=231.9694

  • [M−H]− m/z for 81Br : 234.974641−1.007276=233.9674

Experimental Protocol: HRMS Validation Workflow

To ensure the integrity of the purchased or synthesized 5-Bromo-2-methoxy-(d3)-benzoic acid, the following self-validating analytical protocol must be executed.

Step 1: Stock Solution Preparation
  • Weigh exactly 1.00 mg of 5-Bromo-2-methoxy-(d3)-benzoic acid powder.

  • Dissolve in 1.00 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Causality Check: Methanol is chosen over water for the stock to prevent microbial degradation and ensure complete solubility of the lipophilic brominated benzene ring.

Step 2: Working Solution Dilution
  • Dilute the stock solution to a final concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 10 mM Ammonium Acetate.

  • Causality Check: Ammonium acetate acts as a volatile buffer that stabilizes the pH, promoting the formation of the [M−H]− carboxylate anion without causing the severe ion suppression typically seen with non-volatile salts.

Step 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Organic (Acetonitrile) over 3 minutes.

  • Ionization: Operate the ESI source in negative mode. Set capillary voltage to 2.5 kV.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer set to a resolution of ≥70,000 (at m/z 200). Scan range: m/z 150–300.

  • Data Validation: Confirm the presence of the co-eluting doublet peaks at exactly m/z 231.969 and m/z 233.967 with a ~1:1 intensity ratio.

MS_Workflow Prep Sample Prep 100 ng/mL in MeOH/H2O LC RP-HPLC C18 Column Prep->LC Ionization ESI(-) Ionization [M-H]- Generation LC->Ionization Analyzer Orbitrap HRMS Resolution > 70,000 Ionization->Analyzer Detection Isotopic Detection m/z 231.969 & 233.967 Analyzer->Detection

Fig 2: HRMS validation workflow for isotopic signature detection.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • 5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739. PubChem.[Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry.[Link]

An In-Depth Technical Guide to the Isotopic Enrichment Levels of 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isotopic Labeling in Pharmaceutical Development

In the landscape of modern drug discovery and development, stable isotope-labeled (SIL) compounds are indispensable tools.[1] The strategic replacement of one or more hydrogen atoms with its heavier, non-radioactive isotope, deuterium (²H or D), can significantly alter a molecule's metabolic fate without changing its fundamental pharmacological activity. This "deuterium switch" can lead to improved pharmacokinetic profiles, such as increased metabolic stability and a longer half-life, potentially reducing dosing frequency and improving patient compliance.[2] 5-Bromo-2-methoxy-(d3)-benzoic acid is a key building block in the synthesis of more complex deuterated active pharmaceutical ingredients (APIs). Its primary utility lies in its application as an internal standard in quantitative bioanalysis, where its near-identical physicochemical properties to the non-labeled analyte allow for precise correction of analytical variability.[3][4]

This guide provides a comprehensive technical overview of the synthesis and, most critically, the rigorous analytical methodologies required to determine the isotopic enrichment of 5-Bromo-2-methoxy-(d3)-benzoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Synthesis of 5-Bromo-2-methoxy-(d3)-benzoic acid: A Representative Pathway

The synthesis of 5-Bromo-2-methoxy-(d3)-benzoic acid involves two key transformations: the introduction of the deuterated methyl group and the regioselective bromination of the aromatic ring. While multiple synthetic routes can be envisioned, a common and logical approach begins with a suitable precursor, such as 5-Bromosalicylic acid, and introduces the deuterated methyl group via a Williamson ether synthesis using a deuterated methylating agent.

Causality in Synthetic Route Selection

The choice of starting material and reagents is dictated by efficiency, selectivity, and the need to control the introduction of the deuterium label. Using a commercially available, highly enriched deuterated methylating agent like methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) is crucial for achieving high isotopic enrichment in the final product. The bromination step requires careful control of conditions to ensure the desired regioselectivity, targeting the 5-position of the benzoic acid ring.

Step-by-Step Synthetic Protocol
  • O-Methylation with Deuterated Reagent:

    • To a solution of 5-bromosalicylic acid in a suitable polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

    • Add a high-purity deuterated methylating agent, such as methyl-d3 iodide (CD₃I), to the reaction mixture.

    • Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography (LC).

    • After cooling, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure.

    • The resulting crude product is the methyl ester of 5-Bromo-2-methoxy-(d3)-benzoic acid.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude methyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

    • Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.

    • After completion of the reaction, cool the mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-Bromo-2-methoxy-(d3)-benzoic acid.

    • Collect the solid product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

G cluster_synthesis Synthesis Workflow 5-Bromosalicylic_acid 5-Bromosalicylic acid O_Methylation O-Methylation (Williamson Ether Synthesis) 5-Bromosalicylic_acid->O_Methylation Deuterated_Methylating_Agent CD3I / (CD3)2SO4 Deuterated_Methylating_Agent->O_Methylation Crude_Ester Crude Methyl 5-Bromo-2-methoxy-(d3)-benzoate O_Methylation->Crude_Ester Saponification Saponification (Base Hydrolysis) Crude_Ester->Saponification Purification Purification (Recrystallization) Saponification->Purification Final_Product 5-Bromo-2-methoxy-(d3)-benzoic acid Purification->Final_Product

Caption: Synthetic workflow for 5-Bromo-2-methoxy-(d3)-benzoic acid.

Analytical Characterization: A Triad of Techniques for Isotopic Enrichment Determination

The cornerstone of quality control for any isotopically labeled compound is the accurate determination of its isotopic enrichment and the distribution of its isotopologues. A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and chromatographic purity analysis (e.g., HPLC) provides a self-validating system for the comprehensive characterization of 5-Bromo-2-methoxy-(d3)-benzoic acid.

I. Mass Spectrometry: The Quantitative Core

High-resolution mass spectrometry (HRMS) is the primary technique for quantifying isotopic enrichment.[5] It allows for the separation and relative quantification of the different isotopologues of the target molecule.

The output of the synthesis is not a single, perfectly d3-labeled species but rather a statistical distribution of isotopologues. The relative abundance of each is determined by the isotopic enrichment of the starting materials. A typical high-quality batch of a d3-labeled compound will exhibit an isotopologue distribution similar to the one presented in Table 1, which is based on a real-world Certificate of Analysis for a closely related deuterated standard, 3,6-Dichloro-2-methoxy-d3-benzoic Acid.[6]

Table 1: Representative Isotopologue Distribution for a High-Enrichment d3-Labeled Benzoic Acid Derivative

IsotopologueDescriptionTheoretical Mass ShiftRepresentative Abundance (%)
d₀Unlabeled00.06
d₁One Deuterium+10.04
d₂Two Deuteriums+20.21
d₃Fully Labeled+399.69

Data adapted from a Certificate of Analysis for a related d3-labeled standard.[6]

  • Sample Preparation:

    • Prepare a stock solution of 5-Bromo-2-methoxy-(d3)-benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a corresponding solution of the non-deuterated reference standard, 5-Bromo-2-methoxybenzoic acid.

    • Create a series of dilutions for both the labeled and unlabeled compounds for analysis.

  • LC-MS/MS Method:

    • Liquid Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻. Utilize a high-resolution instrument (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks.

    • Data Acquisition: Perform a full scan MS analysis over a mass range that encompasses the molecular ions of both the deuterated and non-deuterated compounds.

  • Data Analysis and Isotopic Enrichment Calculation:

    • Extract the ion chromatograms for the theoretical m/z values of the d₀, d₁, d₂, and d₃ isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues.

    • The isotopic enrichment is typically reported as the percentage of the desired fully labeled (d₃) species.

G cluster_ms Mass Spectrometry Workflow Sample_Prep Sample Preparation (Labeled & Unlabeled Standards) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation HRMS_Detection HRMS Detection (Negative Ion Mode, Full Scan) LC_Separation->HRMS_Detection Data_Extraction Extract Ion Chromatograms (d0, d1, d2, d3) HRMS_Detection->Data_Extraction Peak_Integration Peak Integration Data_Extraction->Peak_Integration Enrichment_Calc Calculate Isotopologue Distribution & Isotopic Enrichment Peak_Integration->Enrichment_Calc

Caption: Workflow for isotopic enrichment analysis by LC-HRMS.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Site of Labeling

While MS provides the quantitative data, NMR spectroscopy is essential for confirming the structural integrity of the molecule and verifying the specific location of the deuterium atoms.[7]

  • ¹H NMR (Proton NMR): This is the most direct way to observe the effect of deuteration. The replacement of a proton with a deuterium atom results in the disappearance or significant attenuation of the corresponding signal in the ¹H NMR spectrum. For 5-Bromo-2-methoxy-(d3)-benzoic acid, the singlet corresponding to the methoxy protons (-OCH₃) in the unlabeled compound (typically around 3.9 ppm) should be absent or greatly reduced in intensity.

  • ²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methoxy group confirms the presence of deuterium at that position.

  • ¹³C NMR (Carbon-13 NMR): The carbon atom attached to the deuterated methyl group will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1), and its chemical shift will be slightly upfield compared to the corresponding carbon in the unlabeled compound.

  • Sample Preparation: Dissolve an appropriate amount of the 5-Bromo-2-methoxy-(d3)-benzoic acid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The absence of a signal at ~3.9 ppm confirms the high level of deuteration at the methoxy position.

  • ²H NMR Acquisition: On a spectrometer equipped with a deuterium probe, acquire a ²H NMR spectrum. A signal at ~3.9 ppm will confirm the presence of deuterium.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the region for the methoxy carbon (typically ~56 ppm) for the characteristic triplet pattern.

III. Chromatographic Purity: Assessing Chemical Contaminants

High isotopic enrichment is meaningless without high chemical purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the presence of any non-labeled impurities, such as starting materials or synthesis by-products.

  • Method: Utilize the same or a similar LC method as described for the LC-MS analysis.

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~254 nm).

  • Quantification: Inject a known concentration of the sample and integrate the peak area of the main component and any impurity peaks.

  • Purity Calculation: Express the chemical purity as the percentage of the main peak area relative to the total area of all peaks. A typical specification for a high-quality standard is >98% chemical purity.[8]

Regulatory and Quality Control Considerations

While there are currently no specific pharmacopeial monographs for 5-Bromo-2-methoxy-(d3)-benzoic acid, the principles outlined by regulatory bodies like the FDA and in pharmacopeias such as the USP for pharmaceutical ingredients and reference standards are applicable.[7][9]

  • Identity: The identity of the compound is confirmed by the collective data from MS and NMR.

  • Strength (Isotopic Enrichment): The isotopic enrichment, as determined by MS, should meet a pre-defined specification. For use as an internal standard, an isotopic enrichment of ≥98% for the desired labeled species is generally required.[3]

  • Purity: The chemical purity, determined by HPLC, must also meet a high standard, typically >98%, to avoid interference from impurities in analytical assays.[8]

  • Labeling: The certificate of analysis and product label must clearly state the isotopic enrichment, the distribution of isotopologues, and the chemical purity.[9]

Conclusion

The determination of isotopic enrichment for 5-Bromo-2-methoxy-(d3)-benzoic acid is a multi-faceted process that requires a synergistic application of mass spectrometry and NMR spectroscopy, complemented by chromatographic purity analysis. This rigorous, self-validating approach ensures the quality, identity, and reliability of this critical building block for the development of next-generation deuterated pharmaceuticals. By understanding the causality behind the synthetic and analytical methodologies, researchers and drug development professionals can confidently utilize this and other isotopically labeled compounds to advance their research and development programs.

References

  • Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

  • Stable Isotopes. (n.d.). Axios Research. Retrieved from [Link]

  • 5-bromo-2-(methoxy-d3)benzoic Acid. (n.d.). National Analytical Corporation. Retrieved from [Link]

  • Isotope-labeled Pharmaceutical Standards. (2024, November 13). AZoM. Retrieved from [Link]

  • benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-Bromo-2-methoxybenzoic acid. (2025, August 26). Chemsrc. Retrieved from [Link]

  • 5-Bromo-2-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. (2025, November 10). Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (2022, March 23). Scribd. Retrieved from [Link]

  • 2-Bromo-5-methoxybenzoic acid, 98%, COA, Certificate of Analysis. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

  • N′-(5-Bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solved The ?1 H NMR spectrum for the. (2024, February 1). Chegg. Retrieved from [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • USP-NF 〈7〉 Labeling. (2020, July 31). U.S. Pharmacopeia. Retrieved from [Link]

  • Deuteriation of methoxybenzoic acids in the presence of homogeneous platinum catalyst. (n.d.). AKJournals. Retrieved from [Link]

  • Requirements on Content and Format of Labeling for Human Prescription Drug and Biological Products. (2006, January 24). Federal Register. Retrieved from [Link]

  • Further topics: Pt. 1: Specialized techniques in IRMS Pt. 2: Compound Specific Isotope Analysis. (2021, January 15). ETH Zürich. Retrieved from [Link]

  • FDA's Labeling Resources for Human Prescription Drugs. (2025, July 1). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Biotransformation and Pharmacokinetic Optimization of 5-Bromo-2-methoxybenzoic Acid Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-2-methoxybenzoic acid scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the structural backbone for a variety of neuroactive and metabolically targeted agents. Most notably, it is the core moiety in 5-HT4 receptor agonists (such as the antiemetic Bromopride) and is increasingly utilized in advanced peptidomimetics to enhance proteolytic stability.

This whitepaper provides an in-depth analysis of the metabolic pathways, receptor binding causality, and synthetic methodologies associated with 5-bromo-2-methoxybenzoic acid analogs. By dissecting the chemical logic behind these processes, this guide equips researchers with self-validating protocols for synthesizing and analyzing these critical compounds.

Metabolic Fate and Degradation Pathways

Understanding the biotransformation of 5-bromo-2-methoxybenzoic acid derivatives is critical for predicting pharmacokinetics and shelf-life stability. The clinical drug Bromopride (4-amino-5-bromo-N-(2-diethylaminoethyl)-2-methoxybenzamide) serves as the primary model for this scaffold's metabolic behavior.

Primary and Secondary Biotransformation

In mammalian models, the primary metabolic clearance of Bromopride involves the enzymatic or acid-catalyzed hydrolysis of the benzamide bond. This cleavage yields the primary metabolite 4-amino-5-bromo-2-methoxybenzoic acid (BIB) .

Under extended acidic conditions (such as those simulated in forced degradation studies), BIB undergoes a secondary degradation pathway involving decarboxylation and deamination, ultimately yielding 2-bromo-5-methoxyaniline (BID) 1. Concurrently, oxidative metabolism (driven by CYP450 enzymes in vivo or peroxide exposure in vitro) targets the diethylaminoethyl side chain, producing oxidative impurities known as BIC and BIE.

Metabolism Bromopride Bromopride (Parent Drug) BIB BIB Metabolite (4-amino-5-bromo-2-methoxybenzoic acid) Bromopride->BIB Amide Hydrolysis (Acidic/Enzymatic) Oxidative BIC / BIE (Oxidative Impurities) Bromopride->Oxidative Oxidation (CYP450 / H2O2) BID BID Metabolite (2-bromo-5-methoxyaniline) BIB->BID Decarboxylation & Deamination

Metabolic and degradation pathways of Bromopride yielding BIB and BID.

Structural Causality: Receptor Affinity and Conformation

The 4-amino-5-halo-2-methoxybenzoyl scaffold is a high-affinity pharmacophore for the serotonin 5-HT4 receptor, a G-protein coupled receptor (GPCR) targeted for gastrointestinal motility and cognitive disorders 2.

The Causality of the Scaffold:

  • The 5-Bromo Substitution: The heavy halogen atom at the 5-position acts as a lipophilic anchor. It dramatically increases the electron-withdrawing nature of the ring, which optimizes the electrostatic interactions within the hydrophobic pocket of the 5-HT4 receptor.

  • The 2-Methoxy Substitution: The methoxy group is not merely a steric filler; it participates in an intramolecular hydrogen bond with the adjacent amide proton. This interaction locks the benzamide bond into a rigid, coplanar conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon receptor binding is significantly reduced, driving nanomolar affinity.

Quantitative Data Summary

The following table summarizes the binding affinity ( Ki​ ) of ester derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid for the rat 5-HT4 receptor. Because the chloro- and bromo-analogs share near-identical steric and electronic profiles, this data serves as a validated baseline for the halogenated pharmacophore 2.

Compound IDSubstituent on Piperidine Ring (R) Ki​ (nM) for Rat 5-HT4 Receptor
7a H1.07 ± 0.5
7b 4-Me1.1 ± 0.2
7c 4-OH1.2 ± 0.3
7d 4-NHAc1.3 ± 0.2
7g cis-3,5-diMe0.26 ± 0.06
7h trans-3,5-diMe0.35 ± 0.08

Peptidomimetic Integration: The Pro-Amb Motif

Beyond small-molecule GPCR agonists, 5-bromo-2-methoxybenzoic acid analogs are actively used to engineer metabolic stability into therapeutic peptides. A prime example is the Pro-Amb (Proline-3-amino-5-bromo-2-methoxybenzoic acid) motif.

When incorporated into peptide sequences (such as Angiotensin II analogs), the Pro-Amb motif acts as a conformational constraint. The rigid aromatic ring and the specific substitution pattern force the peptide backbone to adopt a sequential γ -turn. This turn is thermodynamically stabilized by bifurcated hydrogen bonding 3. The causality here is twofold: the unnatural pseudo-peptide motif renders the drug invisible to endogenous proteases (enhancing the pharmacokinetic half-life), while the γ -turn perfectly aligns the pharmacophores for AT2 receptor agonistic activity.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to verify success at each step before proceeding.

Protocol A: Synthesis of 4-Amino-5-bromo-2-methoxybenzoic Acid

Synthesis Start 4-Amino-2-methoxybenzoic acid Step1 Acetylation (Acetic Anhydride) Start->Step1 Protect Amine Step2 Bromination (NBS, 15 ± 5 °C) Step1->Step2 Electrophilic Substitution Step3 Deprotection (HCl / MeOH) Step2->Step3 Hydrolysis Product 4-Amino-5-bromo-2-methoxybenzoic acid Step3->Product Final Isolation

Step-by-step synthesis workflow for 5-bromo-2-methoxybenzoic acid analogs.

Step 1: Amine Protection (Acetylation)

  • Procedure: Dissolve 4-amino-2-methoxybenzoic acid in glacial acetic acid. Add 1.2 equivalents of acetic anhydride dropwise. Stir at room temperature for 2 hours.

  • Causality: The free amine is highly activating and prone to oxidation. Acetylation dampens the ring's reactivity, preventing poly-bromination and directing the incoming bromine exclusively to the 5-position via steric and electronic steering.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The highly polar starting material spot must completely disappear, replaced by a higher Rf​ intermediate. If the starting material persists, add 0.1 eq of acetic anhydride.

Step 2: Regioselective Bromination

  • Procedure: Cool the reaction mixture to 15 °C. Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 30 minutes. Maintain the temperature strictly at 15 ± 5 °C for 1 hour.

  • Causality: Temperature control is paramount. As demonstrated in scale-up syntheses of related methoxybenzoic acid derivatives, allowing the temperature to exceed 30 °C triggers undesired demethylation of the 2-methoxy group and increases mono-brominated impurities 4.

  • Validation Checkpoint: The reaction mixture should remain a pale yellow suspension. A deep red/brown color indicates excess free bromine and potential over-reaction.

Step 3: Deprotection

  • Procedure: Isolate the acetylated intermediate via aqueous extraction. Dissolve in a mixture of methanol and 6M HCl (1:1 v/v) and reflux for 4 hours. Cool to precipitate the final 4-amino-5-bromo-2-methoxybenzoic acid product.

Protocol B: Forced Degradation & Stability-Indicating Assay

To quantify the BIB and BID metabolites from Bromopride, a stability-indicating assay must be established.

  • Procedure: Subject a 1 mg/mL solution of Bromopride to 6 mol/L HCl at 55 °C for 72 hours 1. Neutralize and analyze via UHPLC-MS.

  • Causality & Validation: A valid forced degradation study must achieve between 10% and 20% degradation of the parent API. Degradation >20% risks the formation of tertiary degradants that do not reflect real-world shelf-life, while <10% fails to adequately challenge the chromatographic resolution of the method. The emergence of the BIB mass peak ( [M+H]+ corresponding to the cleaved acid) confirms successful amide hydrolysis.

References

  • Benchchem. A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery.2

  • Ovid / Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high.1

  • National Institutes of Health (NIH) / PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.4

  • Royal Society of Chemistry. CHAPTER 6: Structural Design for Bioactive Peptides.3

Sources

Difference between d3-labeled and native 5-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Analysis, and Application of Native vs. d3-Labeled 5-Bromo-2-methoxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the fundamental differences and respective applications of native 5-Bromo-2-methoxybenzoic acid and its deuterium-labeled isotopologue, d3-5-Bromo-2-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple comparison to explain the causality behind experimental choices, particularly in the context of quantitative bioanalysis.

Introduction: The Principle and Power of Isotopic Labeling

In modern pharmaceutical and bioanalytical research, the precise and accurate quantification of analytes in complex biological matrices is paramount.[1][2] While native compounds serve as the target of measurement, stable isotope-labeled (SIL) analogues have become indispensable tools for achieving high-quality quantitative data.[3] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose.[2][3]

The core principle of using a deuterated internal standard, such as d3-5-Bromo-2-methoxybenzoic acid, is that it is chemically and physically identical to the native analyte in almost every aspect relevant to the analytical workflow—including extraction efficiency, chromatographic retention, and ionization response.[4] However, its increased mass allows it to be distinguished by a mass spectrometer. This guide will dissect the nuanced yet critical differences between the native compound and its d3-labeled counterpart, providing a technical framework for their effective use.

Comparative Physicochemical Properties

The substitution of three hydrogen atoms with deuterium atoms in the methoxy group results in a predictable increase in molecular weight. Other macroscopic physical properties remain largely unchanged, which is a critical feature for an effective internal standard.

PropertyNative 5-Bromo-2-methoxybenzoic Acidd3-5-Bromo-2-methoxybenzoic AcidRationale for Similarity/Difference
CAS Number 2476-35-9[5]Not applicable (custom synthesis)Different chemical entities.
Molecular Formula C₈H₇BrO₃[5]C₈H₄D₃BrO₃Substitution of 3 H atoms with 3 D atoms.
Molecular Weight 231.04 g/mol [5]~234.06 g/mol Addition of three neutrons (~1.008 Da each).
Melting Point 118-122 °CExpected to be nearly identicalIsotopic substitution has a negligible effect on intermolecular forces and crystal lattice energy.
Chromatographic Retention Time Identical to d3-labeled versionIdentical to native versionDeuteration does not significantly alter the polarity or size of the molecule, leading to co-elution in most reversed-phase LC methods.[3]
Ionization Efficiency (ESI-MS) Nearly identical to d3-labeled versionNearly identical to native versionThe electronic properties governing ionization are not significantly affected by the isotopic substitution.[3]

Synthesis Strategy: Incorporating the Deuterium Label

The synthesis of native 5-Bromo-2-methoxybenzoic acid is well-documented and typically involves the bromination of a suitable benzoic acid precursor.[6][7][8] The key distinction in synthesizing the d3-labeled analogue is the introduction of the deuterated methoxy group (-OCD₃). This is typically achieved by using a deuterated methylating agent.

A common synthetic precursor is 5-Bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid). The Williamson ether synthesis can be employed, where the phenolic hydroxyl group is deprotonated with a base and then reacted with a methylating agent. To create the d3-labeled compound, d3-methyl iodide (CD₃I) or d3-dimethyl sulfate ((CD₃)₂SO₄) is used in place of the standard non-deuterated reagent.

Caption: Conceptual workflow for the synthesis of native vs. d3-labeled 5-Bromo-2-methoxybenzoic acid.

Analytical Differentiation: The Core of the Matter

The ability to distinguish between the native analyte and its labeled internal standard is exclusively achieved through techniques sensitive to mass differences.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for differentiating and quantifying these two compounds simultaneously.[1]

  • Molecular Ion Peak: In a typical LC-MS analysis using electrospray ionization in negative mode, the native compound will show a deprotonated molecular ion [M-H]⁻ at m/z 229.9/231.9 (accounting for the two bromine isotopes, ⁷⁹Br and ⁸¹Br). The d3-labeled compound will exhibit its [M-H]⁻ ion at m/z 232.9/234.9, a clear +3 Da mass shift.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used for selective quantification. The fragmentation patterns will be chemically similar, but key fragments will retain the mass difference. A primary fragmentation pathway for benzoic acids involves the loss of the carboxyl group or parts of it. However, a more characteristic fragmentation for this molecule involves the loss of the methyl group from the methoxy ether.

    • Native Compound: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.

    • d3-Labeled Compound: Loss of a deuterated methyl radical (•CD₃, 18 Da) from its molecular ion.

This difference in neutral loss is a confirmatory diagnostic feature.

Caption: Comparative MS/MS fragmentation showing the differential neutral loss.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not used for routine quantification, NMR is essential for confirming the structure and successful incorporation of the deuterium label during synthesis.

NMR TechniqueObservation for Native CompoundObservation for d3-Labeled Compound
¹H NMR A sharp singlet signal around δ 3.8-4.0 ppm corresponding to the -OCH₃ protons.[9]Absence of the singlet signal for the methoxy protons.
¹³C NMR A signal for the methoxy carbon around δ 55-60 ppm appears as a quartet (due to ¹JCH coupling) in a proton-coupled spectrum.[9]The methoxy carbon signal will be a septet (due to ¹JCD coupling) and may show a slight upfield isotopic shift.
²H (Deuterium) NMR No signal.A signal will be present corresponding to the -OCD₃ group.

Application in Quantitative Bioanalysis: The Gold Standard

The primary and most critical application of d3-5-Bromo-2-methoxybenzoic acid is as an internal standard (IS) for the quantification of the native compound in complex matrices like plasma or urine, using the principle of isotope dilution mass spectrometry.[1][4]

The Causality Behind Its Superiority:

  • Correction for Matrix Effects: Biological samples contain endogenous components that can co-elute with the analyte and interfere with its ionization in the MS source, causing ion suppression or enhancement.[1][10] Because the d3-IS is chemically identical and co-elutes perfectly, it experiences the exact same matrix effects as the native analyte. The ratio of analyte-to-IS signal remains constant, correcting for this variability and dramatically improving accuracy.[10]

  • Correction for Sample Preparation Variability: During multi-step sample processing (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), analyte recovery can vary between samples. The d3-IS is added at the very beginning of this process, meaning any loss of the IS is proportional to the loss of the analyte.[1][4] This normalization corrects for inconsistencies in extraction recovery.

  • Correction for Instrumental Drift: Minor fluctuations in injection volume or detector sensitivity over an analytical run are corrected because both analyte and IS signals are affected equally in each injection.[1]

G Sample Biological Sample (e.g., Plasma) IS Add Known Amount of d3-Internal Standard Sample->IS Prep Sample Preparation (e.g., Protein Precipitation) IS->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Processing Analysis->Data Result Accurate Concentration (Analyte Signal / IS Signal) Data->Result

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a standard method for the therapeutic drug monitoring or pharmacokinetic analysis of 5-Bromo-2-methoxybenzoic acid in human plasma.

6.1. Materials and Reagents

  • Analytes: 5-Bromo-2-methoxybenzoic acid, d3-5-Bromo-2-methoxybenzoic acid (Internal Standard).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid.

  • Matrix: Blank human plasma.

6.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the native analyte and the d3-IS in methanol to create separate stock solutions.

  • Working Solutions: Prepare serial dilutions of the native analyte stock solution in 50:50 ACN:Water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a separate working solution of the d3-IS at a fixed concentration (e.g., 100 ng/mL).

6.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each plasma sample (calibrators, quality controls, and unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the d3-IS working solution (100 ng/mL) to every tube except for the blank matrix sample. Vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

6.4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Negative Ion Mode.

  • MRM Transitions:

    • Native Analyte: Q1: 230.9 -> Q3: 215.9

    • d3-Internal Standard: Q1: 233.9 -> Q3: 215.9

6.5. Data Analysis

  • Integrate the peak areas for both the native analyte and the d3-IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators.

  • Determine the concentration of the unknown samples from the calibration curve using their measured Peak Area Ratios.

Conclusion

The distinction between native 5-Bromo-2-methoxybenzoic acid and its d3-labeled isotopologue lies at the heart of modern quantitative analysis. While physically and chemically near-identical, the three-Dalton mass difference introduced by deuterium labeling is leveraged by mass spectrometry to provide a level of analytical accuracy and precision that is unattainable with other methods. The d3-labeled compound is not merely a variant; it is a purpose-built tool that corrects for the inherent variability of complex analytical workflows, ensuring the trustworthiness and integrity of scientific data in research and drug development.

References

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Baitai Parker Biotechnology. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. Retrieved from [Link]

  • O'Halloran, S. J., & Tett, S. E. (2008). Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry. Clinical Chemistry, 54(8), 1365-1368. Retrieved from [Link]

  • LookChem. (n.d.). Cas 22921-68-2, 2-BROMO-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Dibromo-2-methoxybenzoic Acid: A Versatile Intermediate for Chemical Research. Retrieved from [Link]

  • Scribd. (2008, March 28). Synthesis of 3 5 Bromo 2 3 Dimethoxy Phe. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Li, J.-Q., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4, e244-e249. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Using 5-Bromo-2-methoxy-(d3)-benzoic acid as a Stable Isotope-Labeled Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

In quantitative LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) and variable extraction recoveries are the primary sources of analytical error. To achieve the rigorous accuracy and precision required by regulatory bodies, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard [2].

5-Bromo-2-methoxy-(d3)-benzoic acid (CAS: 2222512-00-5) is a highly specific deuterated isotopologue used for the quantification of structurally related active pharmaceutical ingredients (APIs), metabolites, and agrochemical derivatives (e.g., dicamba analogs) [1].

The Causality of Isotopic Design

The strategic placement of three deuterium atoms on the methoxy group (–OCD₃) is not arbitrary.

  • Metabolic & Chemical Stability: Unlike acidic protons (such as the carboxylic acid proton) which rapidly exchange with hydrogen in aqueous biological matrices, the carbon-deuterium bonds on the methoxy group are non-exchangeable. This ensures the integrity of the +3 Da mass shift throughout sample preparation and ionization.

  • Mass Resolution: The +3 Da shift (from the d3-methoxy group) provides sufficient mass resolution to prevent isotopic cross-talk. The natural heavy isotopes of the unlabeled analyte (e.g., ¹³C, ⁸¹Br) will not contribute to the MRM transition of the SIL-IS, ensuring a linear dynamic range at the Lower Limit of Quantification (LLOQ).

  • Co-elution Dynamics: Because the physicochemical properties of the d3-isotopologue are virtually identical to the unlabeled analyte, it co-elutes chromatographically. Any matrix components entering the electrospray ionization (ESI) source will suppress or enhance the ionization of both the analyte and the SIL-IS equally, rendering the ratio of their signals absolute and matrix-independent.

Physicochemical & Mass Spectrometric Properties

To establish a self-validating method, the mass spectrometer must be tuned to the specific isotopic signature of the compound. Due to the presence of bromine, the compound exhibits a characteristic 1:1 isotopic doublet (⁷⁹Br and ⁸¹Br). Negative electrospray ionization (ESI-) is selected because the carboxylic acid moiety readily yields a stable[M-H]⁻ precursor ion.

Table 1: Analyte and SIL-IS MRM Parameters
CompoundFormulaExact MassPrecursor Ion [M-H]⁻Product Ion (Quantifier)Collision Energy (CE)
5-Bromo-2-methoxybenzoic acid C₈H₇BrO₃230.96m/z 228.9 (⁷⁹Br)m/z 184.9 (Loss of CO₂)-18 V
5-Bromo-2-methoxy-(d3)-benzoic acid C₈H₄D₃BrO₃233.97m/z 231.9 (⁷⁹Br)m/z 187.9 (Loss of CO₂)-18 V

Note: The loss of 44 Da corresponds to the decarboxylation of the benzoic acid, a highly favorable and reproducible fragmentation pathway in collision-induced dissociation (CID).

Experimental Workflows & Mechanisms

Bioanalytical Workflow Diagram

LCMS_Workflow A 1. Sample Aliquot (Plasma/Serum) B 2. SIL-IS Spiking (d3-Benzoic Acid) A->B C 3. Protein Precipitation (Cold ACN) B->C D 4. UHPLC Separation (C18, Gradient) C->D E 5. ESI-MS/MS (Negative MRM) D->E F 6. Ratio Analysis (Analyte/IS) E->F

Caption: Step-by-step bioanalytical workflow from matrix spiking to data processing.

Matrix Effect Compensation Mechanism

MatrixEffect A Chromatographic Co-elution Analyte + SIL-IS C Analyte Ion Suppression (Absolute Signal Drops) A->C D SIL-IS Ion Suppression (Absolute Signal Drops) A->D B Endogenous Matrix Lipids Entering ESI Source B->C Interferes B->D E Analyte / SIL-IS Ratio Remains Constant & Accurate C->E D->E

Caption: Mechanism by which SIL-IS co-elution normalizes variable ion suppression in the ESI source.

Step-by-Step Protocol: Sample Preparation & LC-MS/MS

This protocol is designed as a self-validating system. By incorporating the SIL-IS at the very first step, any subsequent volumetric errors, thermal degradation, or incomplete extractions are mathematically canceled out during data processing, satisfying the rigorous requirements of ICH M10 and FDA guidelines [2, 3].

Reagent Preparation
  • SIL-IS Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of 5-Bromo-2-methoxy-(d3)-benzoic acid in 1.0 mL of LC-MS grade Methanol. Store at -20°C.

  • SIL-IS Working Solution (50 ng/mL): Dilute the stock solution in 50:50 Methanol:Water (v/v). Causality: An aqueous-organic mix prevents solvent shock and protein crash upon introduction to the plasma sample, ensuring homogeneous equilibration.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., human plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of the SIL-IS Working Solution (50 ng/mL). Vortex for 10 seconds to ensure binding equilibrium between the IS and plasma proteins.

  • Add 150 µL of ice-cold Acetonitrile (100%). Causality: Cold organic solvent rapidly denatures plasma proteins (albumin, globulins) while minimizing the exothermic degradation of the analytes.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade Water. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing peak broadening or "solvent breakthrough" on the reverse-phase column.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note on pH: Although the method uses negative ESI, 0.1% Formic Acid (pH ~2.7) is used to keep the benzoic acid (pKa ~3.5) predominantly protonated in solution. This ensures strong retention and sharp peak shape on the C18 column. The high voltage in the ESI source easily strips the proton to form the [M-H]⁻ ion.

Table 2: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
0.5 0.4 95 5
2.5 0.4 10 90
3.5 0.4 10 90
3.6 0.4 95 5

| 5.0 | 0.4 | 95 | 5 (Re-equilibration) |

Method Validation & Quality Control

To ensure trustworthiness and regulatory compliance, the method must be validated according to the ICH M10 Bioanalytical Method Validation Guidelines [2].

Matrix Factor (MF) Evaluation

The Matrix Factor evaluates the degree of ion suppression. It is calculated by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area of the analyte in a neat solvent solution.

  • IS-Normalized MF: (MF of Analyte) / (MF of SIL-IS).

  • Acceptance Criteria: The IS-normalized MF must be close to 1.0, and the coefficient of variation (CV) across 6 different matrix lots must be ≤ 15%.

Isotopic Purity & Cross-Talk Check

Before finalizing the method, inject a high-concentration sample of the unlabeled analyte (Upper Limit of Quantification, ULOQ) without the SIL-IS. Monitor the d3-MRM channel (m/z 231.9 → 187.9) to ensure no natural heavy isotopes bleed into the IS channel. Conversely, inject the SIL-IS alone and monitor the unlabeled MRM channel to verify the isotopic purity of the d3-reagent (>98% D-enrichment is required) [1].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA), 2023 URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018 URL:[Link]

Application Note: Synthesis Protocol for 5-Bromo-2-methoxy-(d3)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Bromo-2-methoxy-(d3)-benzoic acid (CAS: 2222512-00-5)

Introduction & Scientific Rationale

5-Bromo-2-methoxy-(d3)-benzoic acid is a highly specialized, stable isotope-labeled building block 1. It is predominantly utilized in the synthesis of deuterated active pharmaceutical ingredients (APIs), metabolic tracing studies, and the development of radioligands for receptor binding assays, such as those targeting D2-like dopamine receptors 2. The incorporation of a trideuteromethoxy (-OCD₃) group provides enhanced metabolic stability against cytochrome P450-mediated O-demethylation due to the primary kinetic isotope effect, ensuring robust stability in complex biological matrices 3.

The Causality of the Synthetic Strategy

The synthesis of 2-methoxybenzoic acid derivatives typically begins with cost-effective salicylic acid analogs 4. A common pitfall in synthesizing the deuterated variant is attempting a direct, one-step mono-deuteromethylation of 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid).

Mechanistic Reality: The carboxylic acid proton (pKa ~2.9) is significantly more acidic than the phenolic proton (pKa ~13). If only one equivalent of iodomethane-d3 (CD₃I) is used, the reaction selectively forms the ester (methyl-d3 5-bromosalicylate) rather than the desired ether. Therefore, to ensure complete functionalization of the phenol, an exhaustive bis-deuteromethylation must be performed using excess CD₃I and a mild base (K₂CO₃). This generates the intermediate methyl-d3 5-bromo-2-(methoxy-d3)benzoate.

Following this, a selective saponification is executed. The ester bond is highly susceptible to nucleophilic acyl substitution by hydroxide ions, whereas the aryl-methoxy ether bond is completely stable under aqueous basic conditions. This orthogonal reactivity allows for the quantitative recovery of the free carboxylic acid while retaining the -OCD₃ isotopic label.

Reaction Pathway & Experimental Workflow

SynthesisPathway SM 5-Bromosalicylic Acid Reagent1 CD3I (2.5 eq) K2CO3, DMF SM->Reagent1 Intermediate Bis-methylated Intermediate Reagent1->Intermediate Reagent2 NaOH / MeOH then HCl (aq) Intermediate->Reagent2 Product 5-Bromo-2-methoxy -(d3)-benzoic Acid Reagent2->Product

Chemical synthesis pathway for 5-Bromo-2-methoxy-(d3)-benzoic acid.

Workflow Step1 Step 1: Exhaustive Deuteromethylation Reagents: 5-Bromosalicylic acid, CD3I, K2CO3 Solvent: Anhydrous DMF (60°C) Intermediate Intermediate Isolation Methyl-d3 5-bromo-2-(methoxy-d3)benzoate (Precipitation in Ice Water) Step1->Intermediate 4-6 hours Step2 Step 2: Selective Saponification Reagents: NaOH (aq), Methanol Conditions: Reflux (70°C, 2h) Intermediate->Step2 Purified Intermediate Step3 Step 3: Acidification & Isolation Reagents: 2M HCl to pH 2 Product: 5-Bromo-2-methoxy-(d3)-benzoic acid Step2->Step3 Hydrolysis Complete

Step-by-step experimental workflow for the synthesis process.

Quantitative Data & Reaction Parameters

ParameterStep 1: Bis-DeuteromethylationStep 2: Saponification
Reagents 5-Bromosalicylic acid, CD₃I, K₂CO₃Intermediate, NaOH, HCl
Solvent DMF (Anhydrous)Methanol / Water
Temperature 60 °C70 °C (Reflux)
Reaction Time 4 - 6 hours2 hours
Target Intermediate/Product Methyl-d3 5-bromo-2-(methoxy-d3)benzoate5-Bromo-2-methoxy-(d3)-benzoic acid
Expected Yield 92 - 95%88 - 91%
Isotopic Purity (NMR) > 99 atom % D> 98 atom % D

Step-by-Step Experimental Protocol

Step 1: Exhaustive Bis-Deuteromethylation
  • Preparation: Charge a flame-dried, 250 mL round-bottom flask with 5-bromo-2-hydroxybenzoic acid (10.0 g, 46.1 mmol, 1.0 eq) and finely powdered, anhydrous potassium carbonate (K₂CO₃, 19.1 g, 138.3 mmol, 3.0 eq).

  • Solvation: Suspend the solid mixture in 100 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Alkylation: Cool the suspension to 0 °C using an ice bath. Dropwise, add iodomethane-d3 (CD₃I, 16.7 g, 115.2 mmol, 2.5 eq) via a syringe to control the exothermic alkylation process.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C. Stir vigorously for 4–6 hours.

    • Self-Validating Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The reaction is complete when the highly polar starting material spot disappears, replaced entirely by a non-polar spot corresponding to the bis-methylated intermediate.

  • Isolation: Quench the reaction by slowly pouring the mixture into 400 mL of vigorously stirred crushed ice/water. Filter the resulting white precipitate, wash with cold distilled water (3 x 50 mL), and dry under vacuum to yield methyl-d3 5-bromo-2-(methoxy-d3)benzoate.

Step 2: Selective Saponification
  • Dissolution: Transfer the dried intermediate from Step 1 into a 250 mL round-bottom flask and dissolve it in 80 mL of Methanol.

  • Hydrolysis: Add 40 mL of a 2M aqueous Sodium Hydroxide solution (NaOH, ~3.0 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours.

    • Expert Insight: Under these conditions, the ester undergoes rapid nucleophilic acyl substitution, while the -OCD₃ ether remains completely unreactive to the base, ensuring the integrity of the isotopic label.

  • Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the methanol.

Step 3: Acidification & Final Isolation
  • Cooling: Cool the remaining aqueous layer to 0 °C in an ice bath. If the solution is cloudy, extract once with diethyl ether (50 mL) to remove unreacted organic impurities, retaining the aqueous layer.

  • Acidification: Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring continuously until the pH reaches 2.0 (monitor with pH paper). A thick, white crystalline precipitate of 5-bromo-2-methoxy-(d3)-benzoic acid will form immediately.

  • Purification: Filter the solid via vacuum filtration, wash thoroughly with ice-cold water to remove inorganic salts, and recrystallize from a minimal amount of hot ethanol/water. Dry under high vacuum at 40 °C overnight to achieve >99% chemical purity and >98 atom % D.

References

  • "In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors." Johannes Gutenberg-Universität Mainz. URL:[Link]

  • "Deuterated Supplier in India - Isotope Purity and Stability." Chemical Manufacturers. URL:[Link]

Sources

Deuterium labeling techniques for methoxy-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Deuterium Labeling Techniques for Methoxy-Benzoic Acid Derivatives: Protocols and Mechanistic Insights

Introduction & Strategic Rationale

In modern drug development and analytical chemistry, the strategic incorporation of deuterium into methoxy-benzoic acid derivatives serves multiple critical functions. By replacing protium with deuterium, researchers can leverage the kinetic isotope effect (KIE) to block metabolic liabilities—such as cytochrome P450-mediated O-demethylation—or generate highly stable, mass-shifted internal standards for LC-MS/MS quantification.

As an application scientist, selecting the correct labeling strategy is paramount. This guide details two orthogonal, field-proven methodologies: the synthesis of -OCD₃ derivatives via nucleophilic O-methylation, and the regioselective deuteration of the aromatic ring via Palladium(II)-catalyzed directed C-H activation.

Synthesis of -OCD₃ Derivatives via O-Methylation

Mechanistic Insight & Causality: The conversion of a hydroxybenzoic acid precursor to a deuterated methoxybenzoic acid (-OCD₃) relies on an Sₙ2 nucleophilic substitution using iodomethane-d₃ (CD₃I)[1]. The choice of base and solvent dictates the success and cleanliness of this reaction. While potassium carbonate (K₂CO₃) is commonly used, substituting it with cesium carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) drastically improves the reaction kinetics. This is due to the "cesium effect": the larger ionic radius of the Cs⁺ cation creates a looser, highly dissociated ion pair with the phenoxide intermediate, maximizing the oxygen's nucleophilicity.

Because the carboxylic acid moiety is also susceptible to esterification by CD₃I, this protocol utilizes a deliberate over-alkylation strategy followed by a mild, selective saponification to yield the free -OCD₃ benzoic acid.

Protocol 1: Step-by-Step O-Deuteromethylation Self-Validating System: The intermediate stage is validated by the complete disappearance of the phenolic -OH stretch (~3200 cm⁻¹) in FT-IR. Final product validation is achieved via ¹H NMR; a successful reaction will show the complete absence of the characteristic -OCH₃ singlet at ~3.8 ppm, confirming >98% isotopic purity.

  • Deprotonation: In an oven-dried, argon-purged flask, dissolve 1.0 mmol of the target hydroxybenzoic acid in 5.0 mL of anhydrous DMF. Add 2.5 mmol of finely ground, anhydrous Cs₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide/carboxylate dianion.

  • Alkylation: Dropwise, add 2.5 mmol of CD₃I (iodomethane-d₃)[1]. Seal the vessel and stir at 40 °C for 4 hours.

  • Intermediate Isolation: Quench the reaction with water and extract with ethyl acetate (3 × 10 mL). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate deuteromethyl deuteromethoxybenzoate.

  • Saponification: Dissolve the crude ester in 4.0 mL of THF/MeOH (1:1). Add 2.0 mL of 2M aqueous LiOH. Stir at room temperature for 2 hours to selectively hydrolyze the ester without cleaving the robust -OCD₃ ether linkage.

  • Acidification & Recovery: Acidify the aqueous layer to pH 2 using 1M HCl. The target -OCD₃ benzoic acid will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Directed Ortho-C-H Deuteration of Methoxybenzoic Acids

Mechanistic Insight & Causality: When the goal is to label the aromatic core rather than the methoxy group, transition-metal catalyzed C-H activation is the premier choice. Palladium(II) acetate, paired with a deuterium source like deuterated acetic acid (AcOD), facilitates highly regioselective ortho-deuteration[2].

The causality behind the efficiency of this reaction lies in the nature of the directing group. The carboxylic acid (-COOH) acts as a weakly coordinating directing group. Strongly coordinating groups often poison palladium catalysts by forming highly stable, unreactive palladacycles. In contrast, the weak coordination of the -COOH group allows for rapid, reversible binding to the Pd(II) center. This facilitates transient C-H cleavage, rapid H/D exchange with the AcOD solvent pool, and immediate product release, ensuring exceptional catalytic turnover[2].

Protocol 2: Pd(II)-Catalyzed Ortho-Deuteration Self-Validating System: The extent of deuteration is directly quantified by ¹H NMR integration. The integrals of the ortho-aromatic protons will decrease to near zero, while the meta or para proton integrals remain strictly constant, validating both the regioselectivity and the isotopic enrichment.

  • Reaction Assembly: In a heavy-walled glass reaction tube, combine 1.0 mmol of the methoxybenzoic acid derivative, 0.05 mmol (5 mol%) of Pd(OAc)₂, and 0.2 mmol of an additive such as sodium acetate (NaOAc) to facilitate the concerted metalation-deprotonation (CMD) pathway.

  • Isotope Exchange: Add 2.0 mL of AcOD (acetic acid-d₄) as both the solvent and the deuterium source.

  • Thermal Activation: Seal the tube with a PTFE cap and heat the mixture to 90 °C in an oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from a mixture of ethanol and water to obtain the pure ortho-deuterated methoxybenzoic acid.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both labeling strategies, allowing researchers to select the optimal pathway based on their specific structural requirements.

ParameterO-Methylation (-OCD₃)Directed C-H Deuteration (Ring-D)
Precursor Required Hydroxybenzoic AcidMethoxybenzoic Acid
Isotope Source CD₃I (Liquid)AcOD or D₂O (Liquid)
Active Catalyst / Base Cs₂CO₃ (Base)Pd(OAc)₂ (Catalyst)
Primary Solvent Anhydrous DMFAcOD
Reaction Temperature 25 °C – 40 °C80 °C – 100 °C
Typical Yield 85% – 95%70% – 90%
Isotopic Purity >98% (Fixed by CD₃I purity)>95% (Driven by AcOD equilibrium)
Validation Method Disappearance of -OH (IR), No -CH₃ (¹H NMR)Loss of ortho-protons (¹H NMR integration)

Visualizations of Workflows and Mechanisms

Workflow Start Starting Material: Hydroxy- or Methoxy-Benzoic Acid Path1 Pathway A: O-Methylation Reagent: CD3I Start->Path1 Phenol Precursor Path2 Pathway B: C-H Activation Reagent: AcOD Start->Path2 Methoxy Precursor Prod1 Product A: -OCD3 Methoxybenzoic Acid (Isotopic Purity >98%) Path1->Prod1 Cs2CO3, DMF Prod2 Product B: Ortho-Deuterated Ring (Isotopic Purity >95%) Path2->Prod2 Pd(OAc)2

Caption: Workflow for divergent deuterium labeling of methoxy-benzoic acid derivatives.

CatalyticCycle Pd Pd(OAc)2 Active Catalyst Coord Substrate Coordination (Weak -COOH Directing) Pd->Coord + Substrate C_H_Act C-H Cleavage (Palladacycle Formation) Coord->C_H_Act - AcOH H_D_Exch H/D Exchange (AcOD) C_H_Act->H_D_Exch + AcOD ProdRelease Product Release (Ortho-D Methoxybenzoic Acid) H_D_Exch->ProdRelease Fast Turnover ProdRelease->Pd Catalyst Regeneration

Caption: Catalytic cycle of Pd(II)-mediated ortho-selective C-H deuteration.

References

  • Ma, S., Villa, G., Thuy-Boun, P. S., Homs, A., & Yu, J.-Q. (2014). Palladium-catalyzed ortho-selective C-H deuteration of arenes: Evidence for superior reactivity of weakly coordinated palladacycles. Angewandte Chemie International Edition, 53(3), 734-737. URL:[Link]

Sources

Application Note: Pharmacokinetic Profiling and Bioanalytical Applications of 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of stable isotope-labeled (SIL) compounds into drug development has fundamentally advanced both quantitative bioanalysis and metabolic engineering. 5-Bromo-2-methoxy-(d3)-benzoic acid (CAS 2222512-00-5) is a highly specialized deuterated building block and analytical standard[1]. Derived from its non-deuterated parent compound (CAS 2476-35-9), which serves as a critical pharmacophore in the synthesis of 5-HT4 receptor ligands[2] and acute pyelonephritis candidate drugs like LM49-API[3], this d3-labeled variant offers profound utility in pharmacokinetics (PK).

This application note provides an authoritative guide on utilizing 5-Bromo-2-methoxy-(d3)-benzoic acid for two primary PK applications:

  • As a Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve absolute quantitation in LC-MS/MS bioanalysis.

  • As a Metabolic Tracer to evaluate the Kinetic Isotope Effect (KIE) during CYP450-mediated O-demethylation.

Mechanistic Grounding: The Causality of the d3-Methoxy Group

To design robust pharmacokinetic assays, one must understand the physicochemical causality behind the selection of the internal standard.

Isotopic Mass Shift and MS/MS Cross-Talk Elimination

Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio, creating a distinct M and M+2 doublet in mass spectrometry[4]. If a non-deuterated or mildly deuterated internal standard is used, the natural M+2 heavy isotope of the drug can overlap with the IS signal, causing quantitative cross-talk. By incorporating a -OCD 3​ group , 5-Bromo-2-methoxy-(d3)-benzoic acid achieves a +3 Da mass shift [1]. This elegantly places the SIL-IS at M+3 and M+5, cleanly bypassing the endogenous M and M+2 peaks of the unlabeled analyte. This mass clearance is the foundational mechanism that guarantees a wide linear dynamic range and high precision in LC-MS/MS.

Kinetic Isotope Effect (KIE) on O-Demethylation

Methoxybenzoic acid derivatives are highly susceptible to hepatic metabolism, specifically O-demethylation driven by Cytochrome P450 (CYP) enzymes. The rate-limiting step of this biotransformation is the cleavage of the C-H bond. Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the C-H bond, it requires significantly more activation energy to break. Substituting the methoxy group with a -OCD 3​ group induces a primary Kinetic Isotope Effect (KIE), effectively shunting the metabolic pathway or extending the intrinsic half-life ( t1/2​ ) of the compound.

G N1 5-Bromo-2-(methoxy-d3) -benzoic acid N2 Hepatic CYP450 (O-Demethylation) N1->N2 Substrate Binding N3 Kinetic Isotope Effect (Slower C-D Cleavage) N2->N3 Rate-Limiting Step N4 5-Bromo-2-hydroxy -benzoic acid N3->N4 Active Metabolite N5 Deuterated Formaldehyde (CD2O) N3->N5 Cleaved Group

Fig 2. CYP450-mediated O-demethylation pathway illustrating the Kinetic Isotope Effect (KIE).

Quantitative Data Presentation

To facilitate assay development, the fundamental physicochemical and mass spectrometric parameters are summarized below. The MRM transitions exploit the facile loss of carbon dioxide ( −44 Da ) from the carboxylic acid moiety in negative electrospray ionization (ESI-) mode[4].

Table 1: Physicochemical & Mass Spectrometric Parameters

CompoundMolecular FormulaExact Mass ( 79Br )Precursor Ion [M-H] Product Ion (MRM)Collision Energy
Unlabeled Analyte C8​H7​BrO3​ 229.96 Dam/z 228.96m/z 184.96-15 V
SIL-IS (d3-labeled) C8​H4​D3​BrO3​ 232.98 Dam/z 231.98m/z 187.98-15 V

Table 2: Representative Bioanalytical Validation Metrics (Plasma Matrix)

ParameterAcceptance Criteria (FDA/EMA)Expected Performance with SIL-IS
Linear Range R2≥0.99 1.0 – 5000 ng/mL ( R2>0.995 )
Intra-day Precision ≤15% ( ≤20% at LLOQ)3.2% – 6.8%
Matrix Effect (IS-normalized) 85%−115% 98.5% (Complete correction)
Extraction Recovery Consistent across QC levels88.4% ± 4.1%

Experimental Protocols

Protocol I: Plasma Sample Preparation for LC-MS/MS (Self-Validating System)

This protocol utilizes protein precipitation (PPT). The addition of formic acid disrupts protein-drug binding, ensuring that the total drug concentration is accurately measured.

Reagents:

  • Matrix: K2EDTA Human Plasma.

  • SIL-IS Working Solution: 500 ng/mL 5-Bromo-2-methoxy-(d3)-benzoic acid in 50% Methanol.

  • Precipitation Solvent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of calibration standards, quality control (QC) samples, and unknown plasma samples into a 96-well plate.

  • Internal Standard Addition: Spike 10 µL of the SIL-IS Working Solution into all wells.

    • Self-Validation Step: To well A1 (Double Blank), add 10 µL of 50% Methanol instead of IS. To well A2 (Single Blank), add the SIL-IS. This verifies the absence of endogenous interference and isotopic cross-talk.

  • Denaturation: Add 150 µL of the Precipitation Solvent (Cold ACN + 0.1% FA) to all wells. The 3:1 organic-to-aqueous ratio forces the rapid denaturation of plasma proteins.

  • Extraction: Seal the plate and vortex vigorously for 5 minutes at 1000 rpm.

  • Phase Separation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Injection: Transfer 100 µL of the clear supernatant into a clean autosampler plate. Inject 2 µL into the LC-MS/MS system.

G N1 Plasma Sample Collection N2 Spike with SIL-IS (d3-Benzoic Acid) N1->N2 50 µL Aliquot N3 Protein Precipitation (Cold ACN + 0.1% FA) N2->N3 Denaturation N4 Centrifugation (14,000 x g, 4°C) N3->N4 Phase Separation N5 LC-MS/MS (Negative MRM) N4->N5 Supernatant N6 Data Processing (Analyte/IS Ratio) N5->N6 Quantitation

Fig 1. Bioanalytical LC-MS/MS workflow utilizing SIL-IS for pharmacokinetic quantitation.

Protocol II: In Vitro Liver Microsomal Stability Assay (KIE Assessment)

This protocol determines the intrinsic clearance ( CLint​ ) of the compound to assess whether the d3-substitution successfully slows down CYP-mediated metabolism.

Step-by-Step Methodology:

  • Incubation Mixture Preparation: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Substrate Addition: Add the test compound (either the non-deuterated parent or the d3-labeled variant) to a final concentration of 1 µM. Keep organic solvent concentration below 0.5% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction. Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle.

  • Kinetic Sampling (Quenching): At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold Acetonitrile containing a distinct analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples (14,000 × g, 10 min, 4°C) and analyze the supernatant via LC-MS/MS to plot the natural log of the remaining percentage versus time. The slope of this line yields the elimination rate constant ( k ), from which CLint​ is derived.

References[4] 5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739 - PubChem. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNIymr2S35oQws11-VJvIRc_HsMLTlmmGUuf4612t10tzI6K05N9dodI-ojkCnETWK3P63RvYkQQC0Xf0cEnHsJ2EdjWSqSHbrR19lH8FLuCO08Eg5jcD6TSk5WSzSHd3s-0tbtXW-1FQbajA_9dD7Az3G359Z-yEmx2vwHkQFwvM4[2] A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery. BenchChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVfpDK_nFNgn24KshzQXxNaTe69vYNlrp1d4ln4-s_hAZ2V5HLWDgbWmNA6eOxpaqlToLFJr4Hoo2SZqvOgxpBbxjcnO7RSPObJiTl8jlh5Ud3PKXKsTV3h-J6YgUoMzipmRfyrRozdCp4DgLGi-q2XzS5FFleNltt1gXRsgPCYEYDU5CtXRtCnxzYkb3n2heJcF5y0T7gu3esCxebChX0EByZWQ7HPWEInM3UznLVkEWiHIxssBOF6LLcgE8eEkughP00eAAyQDJtgA083p3n[3] Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGjL1Moz2Ldc7U3tpVBtVvz-ge4R3Pp9KpUXjEmhf69CIJn6k5gYcxZWEEWcmG6cZfjzXG1vKDGOaOkLxbiAyAfdbNKPGzfQWBLdskpkx9-DrFY48t4V7iP25XcPKFZ4PUdz5kYSUfqG1EEos=[1] Deuterated Supplier in CITY,Trader in STATE. Chemical Manufacturers. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiaeJrJ_SVQwNOKV-pKZWtK3F8YR6LWBFEvfPqhdBaU_zCvCyRsZ9XTulr0tGOQ8YYEeduLz8nCfAw2fPh9e8p28S4rjS4ZsWhI4dtI5tzwVJI3aiqyeHZkkpZy3W4gfdo5Os0c7_9pHLGWUNdNhs=

Sources

Applikations- und Protokollhandbuch: Derivatisierungsverfahren für 5-Brom-2-methoxy-(d3)-benzoesäure in der GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet eine detaillierte technische Anleitung zu den Derivatisierungsverfahren für die Analyse von 5-Brom-2-methoxy-(d3)-benzoesäure mittels Gaschromatographie-Massenspektrometrie (GC-MS). Als Leitfaden für erfahrene Wissenschaftler liegt der Fokus auf der Erläuterung der chemischen Grundlagen, der kritischen experimentellen Parameter und der logischen Verknüpfung der Protokollschritte, um eine robuste und validierbare Methodik zu gewährleisten.

Einleitung: Die Herausforderung der Analyse polarer Analyten mittels GC-MS

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Identifizierung flüchtiger und thermisch stabiler Verbindungen.[1] Die direkte Analyse von polaren Molekülen wie Carbonsäuren, zu denen auch die 5-Brom-2-methoxy-(d3)-benzoesäure gehört, ist jedoch aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Bildung von Wasserstoffbrückenbindungen problematisch.[2] Diese Eigenschaften führen zu einer schlechten Peakform, einer geringen Empfindlichkeit und einer unzureichenden Trennleistung.[1]

Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt unerlässlich. Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um, wodurch die Eignung des Analyten für die GC-MS-Analyse erheblich verbessert wird.[2][3] Dieser Prozess erhöht nicht nur die Flüchtigkeit, sondern verbessert auch die thermische Stabilität des Moleküls und führt zu symmetrischeren Peaks, was letztendlich die Nachweisgrenzen und die Reproduzierbarkeit der Analyse verbessert.[1]

Auswahl der Derivatisierungsstrategie: Silylierung vs. Veresterung

Für die Derivatisierung von Carbonsäuren wie der 5-Brom-2-methoxy-(d3)-benzoesäure kommen hauptsächlich zwei Verfahren in Frage: die Silylierung und die Veresterung (insbesondere die Methylierung).

  • Silylierung: Bei dieser Methode wird das aktive Wasserstoffatom der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[3] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS) sind weit verbreitet und sehr reaktiv.[4][5] Die resultierenden TMS-Ester sind deutlich flüchtiger und weniger polar als die ursprüngliche Carbonsäure.[3]

  • Veresterung: Die Umwandlung der Carbonsäure in einen Ester, typischerweise einen Methylester, ist eine weitere robuste Derivatisierungsmethode.[1] Dies kann durch Reaktion mit einem Alkohol (z. B. Methanol) in Gegenwart eines sauren Katalysators erreicht werden. Die resultierenden Ester weisen eine erhöhte Flüchtigkeit und eine verbesserte chromatographische Leistung auf.

Die Wahl zwischen Silylierung und Veresterung hängt von verschiedenen Faktoren ab, einschließlich der Probenmatrix, potenzieller Nebenreaktionen und der Verfügbarkeit von Reagenzien. Für die 5-Brom-2-methoxy-(d3)-benzoesäure sind beide Methoden prinzipiell geeignet.

Detaillierte Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben die schrittweise Durchführung der Silylierung und Methylierung von 5-Brom-2-methoxy-(d3)-benzoesäure.

Protokoll 1: Trimethylsilylierung (TMS-Derivatisierung)

Dieses Protokoll beschreibt die Derivatisierung mittels BSTFA und TMCS. TMCS fungiert als Katalysator, der die Reaktivität von BSTFA erhöht, insbesondere bei sterisch gehinderten Carbonsäuren.[5]

Reagenzien und Materialien:

  • 5-Brom-2-methoxy-(d3)-benzoesäure

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Lösungsmittel (z. B. Pyridin, Acetonitril, getrocknet)

  • Heizblock oder Wasserbad

  • Reaktionsgefäße (z. B. 1,5-ml-Glas-Vials mit Schraubverschluss und Septum)

  • Stickstoff zum Trocknen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Eine genau abgewogene Menge der 5-Brom-2-methoxy-(d3)-benzoesäure (typischerweise 0,1-1 mg) in ein Reaktionsgefäß geben.

  • Trocknung: Die Probe unter einem sanften Stickstoffstrom vollständig trocknen, um jegliche Feuchtigkeit zu entfernen, da Wasser mit den Silylierungsreagenzien reagiert und die Ausbeute verringert.

  • Zugabe des Lösungsmittels: 50 µl trockenes Pyridin oder Acetonitril zugeben und die Probe durch leichtes Schütteln oder Vortexen lösen.

  • Zugabe des Derivatisierungsreagenzes: 100 µl BSTFA + 1 % TMCS zugeben. Das Gefäß sofort fest verschließen.

  • Reaktion: Das Reaktionsgemisch für 60 Minuten bei 70 °C im Heizblock oder Wasserbad inkubieren.[4]

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: Einen Aliquot der derivatisierten Probe (typischerweise 1 µl) direkt in das GC-MS-System injizieren.

Diagramm des Silylierungs-Workflows:

silylation_workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse einwaage Einwaage der 5-Bromo-2-methoxy-(d3)-benzoesäure trocknung Trocknung (N2-Strom) einwaage->trocknung loesen Lösen in Pyridin/Acetonitril trocknung->loesen reagenz Zugabe von BSTFA + 1% TMCS loesen->reagenz reaktion Inkubation (70°C, 60 min) reagenz->reaktion abkuehlen Abkühlen auf Raumtemperatur reaktion->abkuehlen gcms GC-MS Injektion abkuehlen->gcms caption Workflow der TMS-Derivatisierung

Abbildung 1: Workflow der TMS-Derivatisierung

Protokoll 2: Methylierung (Veresterung)

Dieses Protokoll beschreibt die säurekatalysierte Veresterung mit Methanol. Die Verwendung eines Überschusses an Methanol verschiebt das Reaktionsgleichgewicht zugunsten der Produktbildung.[6]

Reagenzien und Materialien:

  • 5-Brom-2-methoxy-(d3)-benzoesäure

  • Methanol (wasserfrei)

  • Konzentrierte Schwefelsäure (H₂SO₄) oder Bortrifluorid-Methanol-Lösung (BF₃-MeOH)

  • Heizblock oder Rückflusskühler

  • Reaktionsgefäße

  • Extraktionslösungsmittel (z. B. Ethylacetat, Hexan)

  • Wässrige Natriumbicarbonatlösung (gesättigt)

  • Natriumsulfat (wasserfrei)

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: 0,1-1 mg 5-Brom-2-methoxy-(d3)-benzoesäure in ein Reaktionsgefäß geben.

  • Reaktionsansatz: 1 ml wasserfreies Methanol zugeben, gefolgt von einer katalytischen Menge konzentrierter Schwefelsäure (ca. 10-20 µl) oder 1 ml einer 14%igen BF₃-Methanol-Lösung.

  • Reaktion: Das Reaktionsgemisch für 2 Stunden bei 60 °C unter Rückfluss erhitzen.

  • Aufarbeitung:

    • Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen.

    • 1 ml Wasser und 1 ml Extraktionslösungsmittel (z. B. Ethylacetat) zugeben.

    • Kräftig schütteln und die Phasen trennen lassen.

    • Die organische Phase abtrennen und mit 1 ml gesättigter Natriumbicarbonatlösung waschen, um überschüssige Säure zu neutralisieren.

    • Die organische Phase erneut abtrennen und über wasserfreiem Natriumsulfat trocknen.

  • Analyse: Die getrocknete organische Phase in ein GC-Vial überführen und das Lösungsmittel unter einem sanften Stickstoffstrom einengen. Den Rückstand in einer geeigneten Menge Lösungsmittel für die GC-MS-Analyse rekonstituieren.

Diagramm des Methylierungs-Workflows:

methylation_workflow cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_analysis Analyse ansatz Ansatz mit Methanol und Säurekatalysator erhitzen Erhitzen unter Rückfluss (60°C, 2h) ansatz->erhitzen abkuehlen Abkühlen erhitzen->abkuehlen extraktion Extraktion mit Ethylacetat/Wasser abkuehlen->extraktion waschen Waschen mit NaHCO3-Lösung extraktion->waschen trocknen Trocknen über Na2SO4 waschen->trocknen einengen Einengen und Rekonstituieren trocknen->einengen gcms GC-MS Injektion einengen->gcms caption Workflow der Methyl-Veresterung

Abbildung 2: Workflow der Methyl-Veresterung

Vergleich der Derivatisierungsprotokolle

ParameterTrimethylsilylierung (TMS)Methylierung (Veresterung)
Reagenzien BSTFA + 1% TMCS, Pyridin/AcetonitrilMethanol, H₂SO₄ oder BF₃-MeOH
Reaktionszeit ca. 60 Minutenca. 2 Stunden
Reaktionstemperatur 70 °C60 °C (Rückfluss)
Aufarbeitung Keine (direkte Injektion)Mehrstufig (Extraktion, Waschen, Trocknen)
Vorteile Schnell, einfach, hohe AusbeuteStabile Derivate, kostengünstige Reagenzien
Nachteile Feuchtigkeitsempfindlich, Reagenzien teurerLängere Reaktions- und Aufarbeitungszeit

Erwartete massenspektrometrische Eigenschaften

Die Derivatisierung verändert das Molekulargewicht und das Fragmentierungsverhalten des Analyten im Massenspektrometer.

TMS-Derivat

Das Molekulargewicht von 5-Brom-2-methoxy-(d3)-benzoesäure beträgt ca. 248 g/mol . Nach der Silylierung wird das acide Proton durch eine TMS-Gruppe (72 g/mol ) ersetzt, was zu einem Molekülion [M]⁺ bei m/z 320 führt. Aufgrund des Bromatoms wird ein charakteristisches Isotopenmuster [M]⁺ und [M+2]⁺ im Verhältnis von etwa 1:1 erwartet. Ein ähnliches Derivat, das O-TMS-Derivat von 4-Brom-2,5-dimethoxybenzoesäure, zeigt ein entsprechendes Isotopenmuster.[6]

Methylester-Derivat

Bei der Methylierung wird das acide Proton durch eine Methylgruppe (14 g/mol ) ersetzt. Das Molekulargewicht des Methylesters von 5-Brom-2-methoxy-(d3)-benzoesäure beträgt somit ca. 262 g/mol . Das Massenspektrum wird ebenfalls das charakteristische Brom-Isotopenmuster aufweisen. Typische Fragmentionen für Benzoesäuremethylester sind der Verlust der Methoxygruppe (-OCH₃, m/z 31) und der Verlust der Carbomethoxygruppe (-COOCH₃, m/z 59).[7]

Fazit und Empfehlungen

Sowohl die Silylierung als auch die Methylierung sind effektive Methoden zur Derivatisierung von 5-Brom-2-methoxy-(d3)-benzoesäure für die GC-MS-Analyse.

  • Für einen hohen Probendurchsatz und eine schnelle Analyse ist die Silylierung mit BSTFA/TMCS aufgrund des einfachen und schnellen Protokolls ohne aufwändige Aufarbeitungsschritte zu bevorzugen.

  • Die Methylierung ist eine robuste und kostengünstige Alternative, die besonders dann in Betracht gezogen werden sollte, wenn die Probenmatrix mit Silylierungsreagenzien interferiert oder wenn eine höhere Stabilität der Derivate für die Lagerung erforderlich ist.

Die Wahl der Methode sollte auf den spezifischen Anforderungen des Labors und der analytischen Fragestellung basieren. In jedem Fall ist die Verwendung eines internen Standards, idealerweise einer stabilisotopenmarkierten Variante des Analyten, für eine präzise und genaue Quantifizierung unerlässlich.

Referenzen

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Abgerufen von [Link]

  • ResearchGate. (n.d.). Mass spectra of the metabolites identified in the present study: (A) N-TFA derivative of 2C-B. Abgerufen von [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Abgerufen von [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Abgerufen von [Link]

  • PubMed. (2012, July 20). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Abgerufen von [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Abgerufen von [Link]

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Abgerufen von [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. Abgerufen von [Link]

  • ResearchGate. (n.d.). SAM GCMS identification of benzoic acid derivatized compared with the.... Abgerufen von [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Abgerufen von [Link]

  • ResearchGate. (2018, February 15). Esterification of benzoic acid in a continuous flow microwave reactor. Abgerufen von [Link]

  • Biogeosciences. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Abgerufen von [Link]

  • O'Maille, G., et al. (n.d.). Metabolomics relative quantitation with mass - spectrometry using chemical derivatization. Abgerufen von [Link]

  • PubMed. (2023, June 16). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Abgerufen von [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters. Abgerufen von

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Abgerufen von [Link]

  • MassBank. (2008, October 21). Benzoic acids and derivatives. Abgerufen von [Link]

Sources

Application Note: Orthogonal Functionalization and Coupling Protocols for 5-Bromo-2-methoxy-(d3)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Strategic Rationale

In modern drug discovery, 5-Bromo-2-methoxy-(d3)-benzoic acid serves as a highly versatile, isotopically labeled bifunctional building block. The strategic incorporation of a trideuteromethoxy (-OCD₃) group is designed to attenuate cytochrome P450-mediated O-demethylation. Because the carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, this modification leverages the kinetic isotope effect (KIE) to enhance the metabolic stability of the resulting pharmacophore without altering its target binding profile.

Chemically, this substrate presents two orthogonal functional handles, allowing for divergent synthetic pathways:

  • The Carboxylic Acid (-COOH): Primed for amide bond formation.

  • The Aryl Bromide (-Br): Primed for palladium-catalyzed cross-coupling.

However, functionalizing this molecule presents distinct chemical challenges. The ortho-methoxy group imposes severe steric hindrance around the carbonyl carbon, complicating standard amidation[1]. Concurrently, the electronic interplay between the electron-withdrawing carboxylate and the electron-donating methoxy group necessitates precise catalyst selection for cross-coupling[2]. This guide provides field-proven, self-validating protocols to overcome these barriers.

Experimental Workflow Strategy

The following workflow illustrates the orthogonal synthetic pathways available for this substrate. Depending on the stability of the amine and boronic acid coupling partners, either pathway can be executed first.

Workflow Start 5-Bromo-2-methoxy-(d3)-benzoic acid Branch1 Pathway A: Amide Coupling (Activation of -COOH) Start->Branch1 Branch2 Pathway B: Suzuki Coupling (Activation of C-Br) Start->Branch2 Cond1 HATU / DIPEA / DMF or BTFFH (Acyl Fluoride) Branch1->Cond1 Cond2 Pd(OAc)2 / SPhos / K3PO4 Toluene/H2O, 100°C Branch2->Cond2 Prod1 Deuterated Benzamide Intermediate Cond1->Prod1 Prod2 Aryl-benzoic acid Intermediate Cond2->Prod2 Prod1->Branch2 Sequential Coupling Final Fully Functionalized Target Molecule Prod1->Final Prod2->Branch1 Sequential Coupling Prod2->Final

Orthogonal functionalization workflow for 5-Bromo-2-methoxy-(d3)-benzoic acid.

Part I: Overcoming Steric Hindrance in Amide Coupling

Mechanistic Causality

Amide bond formation is the most frequently executed reaction in medicinal chemistry[1]. However, the ortho-methoxy group on this substrate creates a sterically congested environment that retards the nucleophilic attack of the amine on standard activated esters (like those formed by EDC/HOBt).

To overcome this, highly reactive coupling reagents such as HATU are preferred. HATU generates an O-(7-azabenzotriazol-1-yl) active ester. The nitrogen atom in the pyridine ring of this ester acts as an intramolecular general base, accelerating the rate-determining aminolysis step via a neighboring group effect[3].

For exceptionally hindered or electron-deficient amines where HATU fails, the in situ generation of acyl fluorides (using reagents like BTFFH) is the superior choice. Acyl fluorides behave as highly activated esters but possess a significantly smaller steric radius, allowing them to bypass the steric bulk of the ortho-methoxy group[4].

Quantitative Data: Amide Coupling Reagent Comparison
Coupling ReagentBaseSolventYield (Hindered Amines)Epimerization RiskMechanistic Advantage
HATU DIPEADMFHigh (80-90%)LowIntramolecular base catalysis accelerates aminolysis.
EDC/HOBt TEADCMLow-Moderate (40-60%)LowEconomical, but highly susceptible to ortho-steric blocking.
BTFFH DIPEADCM/DMFVery High (>90%)Very LowAcyl fluoride intermediate minimizes steric radius[4].
Protocol 1: HATU-Mediated Amide Coupling (Standard Amines)

This protocol is optimized for primary and unhindered secondary amines.

  • Activation: In an oven-dried flask under nitrogen, dissolve 5-Bromo-2-methoxy-(d3)-benzoic acid (1.0 equiv, ~234 mg for 1 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes. Causality: Pre-activation ensures complete conversion to the 7-azabenzotriazole ester before the amine is introduced, preventing guanidinium by-product formation.

  • Aminolysis: Add the target amine (1.1 equiv). Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting acid peak (m/z [M-H]⁻ 233) is <1% relative to the product. If incomplete, do not add more HATU; the amine is likely too hindered, necessitating Protocol 2.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Part II: Chemoselective Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The Suzuki-Miyaura reaction couples the aryl bromide with an arylboronic acid via a Pd(0)/Pd(II) catalytic cycle[5]. The C5-bromine is moderately activated by the para-carboxylate/amide group, but the choice of the palladium ligand is the ultimate determinant of success[2].

Bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos ) are required. The electron-rich nature of SPhos accelerates the oxidative addition into the C-Br bond. More importantly, its massive steric bulk forces the two aryl groups on the Pd(II) intermediate close together, drastically accelerating the rate-limiting reductive elimination step and preventing the catalyst from dying in a resting state[2].

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by electron-rich SPhos) Pd0->OxAdd PdII_Br Pd(II)(Ar)(Br)L2 Intermediate OxAdd->PdII_Br Ar-Br Base Base Exchange (K3PO4) PdII_Br->Base PdII_OR Pd(II)(Ar)(OR)L2 Intermediate Base->PdII_OR Transmet Transmetalation (Boronic Acid) PdII_OR->Transmet PdII_ArAr Pd(II)(Ar)(Ar')L2 Intermediate Transmet->PdII_ArAr Ar'-B(OH)2 RedElim Reductive Elimination (Accelerated by bulky SPhos) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Logical relationship of the Suzuki-Miyaura catalytic cycle emphasizing ligand causality.

Quantitative Data: Catalyst Performance Comparison
Catalyst SystemBaseSolvent SystemTempYieldApplication Notes
Pd(OAc)₂ / SPhos K₃PO₄Toluene / H₂O100 °C>95%Broadly applicable; highly tolerant of ortho-sterics[2].
Pd₂(dba)₃ / XPhos K₂CO₃1,4-Dioxane / H₂O80 °C90-98%Best for highly electron-rich boronic acids.
Pd(dppf)Cl₂ Na₂CO₃Dioxane / H₂O90 °C80-85%Reliable standard; may require longer reaction times.
Pd(PPh₃)₄ Na₂CO₃Toluene/EtOH/H₂O80 °C60-75%Classic catalyst; prone to proto-deboronation side reactions[6].
Protocol 2: Pd(OAc)₂/SPhos Catalyzed Suzuki Coupling

This protocol ensures high turnover numbers and prevents catalyst oxidation.

  • Preparation: To a Schlenk flask, add the 5-Bromo-2-methoxy-(d3)-benzamide intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and K₃PO₄ (2.0 equiv).

  • Degassing (Critical Step): Seal the flask. Evacuate and backfill with Argon three times. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to strictly degas will kill the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.1 M overall concentration) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: Observe the reaction mixture. A sustained yellow/orange color indicates an active catalytic cycle. A rapid shift to black precipitation (palladium black) before completion indicates catalyst death. If LC-MS shows >5% starting material but the reaction has stalled, do not add more boronic acid; instead, cool the reaction, spike in an additional 1 mol% of Pd(OAc)₂/SPhos, re-degas, and resume heating.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate for column chromatography.

Conclusion

The successful functionalization of 5-Bromo-2-methoxy-(d3)-benzoic acid requires navigating specific steric and electronic hurdles. By utilizing HATU or acyl fluorides, chemists can easily bypass the ortho-methoxy steric block during amide coupling. Subsequently, employing bulky, electron-rich catalyst systems like Pd(OAc)₂/SPhos ensures rapid and complete Suzuki-Miyaura cross-coupling at the C5 position. Adhering to the self-validating checkpoints within these protocols will guarantee high-yielding, reproducible generation of advanced pharmaceutical intermediates.

References

  • Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC - NIH - 7

  • A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem - 2

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - RSC - 4

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science - 3

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem - 1

  • Suzuki Coupling - Organic Chemistry Portal - 5

  • Suzuki reaction - Wikipedia - 6

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals experiencing challenges with dissolving 5-Bromo-2-methoxy-(d3)-benzoic acid in methanol. Our approach is to explain the fundamental science behind each technique, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve 5-Bromo-2-methoxy-(d3)-benzoic acid in methanol at my target concentration. What are the initial troubleshooting steps?

A: Before exploring advanced solubility enhancement techniques, it's crucial to validate your foundational parameters. Inadequate dissolution is often traced back to seemingly minor details.

  • Verify Compound and Solvent Purity: Ensure you are using high-purity 5-Bromo-2-methoxy-(d3)-benzoic acid (typically >97%) and anhydrous or HPLC-grade methanol. The presence of impurities in the solute or excess water in the solvent can significantly alter solubility characteristics.

  • Assess Physical Form: The compound is typically a white to off-white crystalline solid.[1][2][3] The particle size of the solid can affect the rate of dissolution. If you are working with large crystals, gently grinding the material with a mortar and pestle to increase the surface area can accelerate the process, though it may not change the ultimate solubility limit.

  • Control Ambient Temperature: Solubility is temperature-dependent. Experiments conducted in a cold room or on a lab bench subject to drafts may show lower solubility than those at a controlled room temperature (e.g., 20-25°C).

Q2: What are the underlying chemical properties of 5-Bromo-2-methoxy-(d3)-benzoic acid that limit its solubility in methanol?

A: The solubility behavior of this molecule is governed by a balance between its polar and non-polar components.

  • Polar Group (Promotes Solubility): The carboxylic acid (-COOH) group is highly polar and capable of forming strong hydrogen bonds with methanol molecules.[4][5] This interaction is the primary driver of its solubility in alcohols.

  • Non-Polar Moiety (Hinders Solubility): The brominated benzene ring is a large, hydrophobic structure.[6] This part of the molecule disrupts the favorable hydrogen-bonding network of methanol and prefers to interact with other non-polar molecules, which can lead to aggregation and limit how much material can be solvated.

Essentially, you are trying to fit a molecule with significant non-polar character into a highly polar solvent network. While methanol is a good solvent for many carboxylic acids, the large bromophenyl group presents a steric and energetic barrier to high-concentration solutions.

Q3: My baseline checks are fine, but solubility is still insufficient. What are the most effective scientific strategies to significantly increase the solubility of this compound in methanol?

A: There are three primary strategies to overcome the inherent solubility limits of this compound, ordered from the simplest to the most chemically transformative.

  • Thermal Adjustment: Gently warming the solution is the most straightforward approach. For most organic solids, solubility increases with temperature.[7][8][9] The added thermal energy increases the kinetic energy of both the solvent and solute molecules, helping to overcome the crystal lattice energy of the solid and promoting its dissolution.[7]

  • Co-Solvency: This technique involves adding a small amount of a miscible secondary solvent to modify the overall polarity of the solvent system.[10][11][12] Interestingly, for some carboxylic acids in organic solvents, the addition of a small percentage of water can sometimes enhance solubility.[13][14] This is because water can bridge interactions between the carboxylic acid and the organic solvent.

  • pH Modification (Salt Formation): This is the most powerful and widely used method for dramatically increasing the solubility of ionizable compounds like carboxylic acids.[15][16][17] By adding a base, you deprotonate the carboxylic acid (R-COOH) to form its corresponding carboxylate salt (R-COO⁻ M⁺). This salt is an ionic species and is significantly more polar than the neutral acid, leading to a substantial increase in its affinity for a polar solvent like methanol.

Troubleshooting Workflow & Decision Guide

The following diagram outlines a logical workflow for addressing solubility challenges with 5-Bromo-2-methoxy-(d3)-benzoic acid.

G cluster_start Initial State cluster_checks Baseline Validation cluster_methods Solubility Enhancement Methods cluster_end Resolution start Solubility Issue: Target concentration not reached check_purity Verify Compound & Solvent Purity start->check_purity Start Here check_temp Control Temperature (20-25°C) check_purity->check_temp heat Method 1: Apply Gentle Heat (e.g., 30-40°C) check_temp->heat If still insoluble cosolvent Method 2: Co-Solvency (e.g., Methanol/Water 99:1) heat->cosolvent If heat is insufficient or not desired success Solution is Homogeneous & Stable heat->success If successful ph_mod Method 3: pH Modification (Salt Formation) cosolvent->ph_mod For maximum solubility cosolvent->success If successful ph_mod->success

Caption: Troubleshooting workflow for solubility enhancement.

Experimental Protocols
Protocol 1: Solubility Enhancement by pH Modification (In-Situ Salt Formation)

This protocol describes the conversion of 5-Bromo-2-methoxy-(d3)-benzoic acid to its highly soluble sodium salt using a methanolic solution of sodium hydroxide.

WARNING: Prepare and handle sodium hydroxide solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • 5-Bromo-2-methoxy-(d3)-benzoic acid (MW: ~234.08 g/mol , accounting for D3)

  • Methanol (Anhydrous or HPLC Grade)

  • Sodium Hydroxide (NaOH) pellets

  • Volumetric flasks, magnetic stirrer, and stir bar

Procedure:

  • Prepare a 1.0 M NaOH in Methanol Stock Solution:

    • Carefully weigh 4.00 g of NaOH pellets.

    • Transfer to a 100 mL volumetric flask.

    • Add ~70 mL of methanol and stir until the NaOH is fully dissolved. Note: This may generate some heat.

    • Once the solution returns to room temperature, add methanol to the 100 mL mark. Mix thoroughly.

  • Determine the Required Amount of Base:

    • The reaction is a 1:1 molar ratio between the carboxylic acid and NaOH.

    • Calculation: Moles of Acid = (Mass of Acid in g) / (234.08 g/mol )

    • Volume of 1.0 M NaOH (µL) = (Moles of Acid) * 1,000,000

  • Dissolution Procedure:

    • Weigh the desired amount of 5-Bromo-2-methoxy-(d3)-benzoic acid into a clean vial.

    • Add the desired volume of methanol to create a suspension.

    • While stirring, add the calculated volume of the 1.0 M NaOH/Methanol stock solution dropwise.

    • Continue stirring. The solid should completely dissolve within minutes as the highly soluble sodium salt is formed. The resulting solution will be a methanolic solution of sodium 5-bromo-2-methoxy-(d3)-benzoate.

Self-Validation: The visual endpoint—the complete dissolution of the previously insoluble solid upon addition of a stoichiometric amount of base—serves as a strong indicator of successful salt formation and solubility enhancement.

Data Summary Table
TechniqueMethodExpected Solubility IncreaseProsCons
Thermal Adjustment Warming solution to 30-40°CSlight to ModerateSimple, rapid, non-invasive.May not be sufficient for high concentrations; compound may precipitate upon cooling.
Co-Solvency Adding 1-5% (v/v) of a co-solvent (e.g., water)VariableCan fine-tune solvent polarity.Requires optimization; may complicate downstream processing (e.g., evaporation).[12][18]
pH Modification Addition of a base (e.g., NaOH) to form a saltVery High / Significant Most effective method; produces stable, highly soluble ionic species.[15][16][19]Chemically alters the compound (acid to salt); may not be suitable for all applications.
References
  • Quora. (2017, May 8). What is the effect of temperature in the solubility of a solid in liquid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Connected Papers. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • Chemsrc. (2025, August 26). 5-Bromo-2-methoxybenzoic acid. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005. (n.d.). Carboxylic Acids Part 1. Retrieved from [Link]

  • Chromestudy. (n.d.). Alcohols and Carboxylic Acids - CXC Chemistry. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • The Chemistry Notes. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Yokogawa Electric Corporation. (n.d.). pH in Methanol. Retrieved from [Link]

  • De Gruyter. (n.d.). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Deuterium Stability in 5-Bromo-2-methoxy-(d3)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected isotopic degradation in deuterated building blocks. 5-Bromo-2-methoxy-(d3)-benzoic acid is a highly valuable intermediate for synthesizing deuterated active pharmaceutical ingredients (APIs) and mass spectrometry internal standards.

While the carboxylic acid proton (-COOH) exchanges instantaneously in protic media, the methoxy-d3 group (-OCD3) is thermodynamically robust. However, researchers often report a frustrating loss of isotopic purity (apparent D-to-H exchange) during downstream functionalization or LC-MS analysis. This guide dissects the mechanistic causality behind this degradation and provides self-validating protocols to ensure absolute isotopic retention.

Mechanistic Causality of -OCD3 Degradation

To troubleshoot deuterium loss, we must first separate true isotopic exchange from chemical cleavage. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen bond due to the kinetic isotope effect, providing enhanced chemical stability[1]. Consequently, the -OCD3 group is highly stable under neutral, mildly acidic, or mildly basic conditions[2]. Spontaneous D-to-H exchange on the aliphatic carbon of an aryl ether does not occur without a catalyst.

When researchers observe a loss of deuterium in this molecule, it is almost exclusively driven by two field-proven mechanisms:

  • Transition-Metal Catalyzed C-D Activation (True Scrambling): Because this molecule contains a 5-bromo substituent, it is frequently subjected to cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). At elevated temperatures (>90°C), late transition metals (Pd, Ru, Ir) can inadvertently insert into the ortho-methoxy C-D bonds via oxidative addition or concerted metalation-deprotonation (CMD), leading to H/D scrambling with the protic solvent[3].

  • Ether Cleavage (Apparent Exchange): Strong Lewis acids (e.g., BBr3​ ) or concentrated hydrohalic acids (HI, HBr) protonate the ether oxygen, triggering an SN​2 cleavage of the -CD3 group. The resulting 5-bromo-2-hydroxybenzoic acid is sometimes accidentally re-methylated by trace environmental methanol during workup, or the mass drop is simply mischaracterized by analytical software as "deuterium exchange."

G Start 5-Bromo-2-methoxy-(d3)- benzoic acid Stable Stable -OCD3 Group (Target Preserved) Start->Stable Mild pH (4-9), <60°C Standard LC-MS Cleavage Ether Cleavage (Demethylation) Start->Cleavage Strong Acids (HBr, HI) Lewis Acids (BBr3) Scrambling Isotopic Scrambling (C-D Activation) Start->Scrambling High-Temp Pd/Ru Catalysis (>100°C) Loss Loss of Isotopic Purity (Apparent Exchange) Cleavage->Loss Re-methylation with non-deuterated solvent Scrambling->Loss D-to-H Exchange

Fig 1: Mechanistic pathways of -OCD3 degradation vs. preservation in 5-Bromo-2-methoxy-(d3)-benzoic acid.

Troubleshooting Guides & FAQs

Q1: I am observing a loss of +3 Da mass in my LC-MS analysis after an acidic workup. Is the -OCD3 group exchanging with the aqueous acid? Answer: No. Direct electrophilic H/D exchange at the methoxy carbon is kinetically prohibitive under standard aqueous acidic workups. The loss of isotopic purity is likely due to the use of concentrated hydrohalic acids causing partial ether cleavage (demethylation). If your workflow involves methanol as a co-solvent, trans-etherification can theoretically occur under extreme conditions, replacing -OCD3 with -OCH3. Actionable Fix: Maintain your workup pH between 3 and 9 using weak acids (e.g., 10% citric acid or dilute HCl). Avoid prolonged heating in protic solvents during extraction.

Q2: During a Pd-catalyzed Suzuki coupling of the 5-bromo group, my product shows a mixture of -OCD3, -OCD2H, and -OCDH2. How do I prevent this? Answer: You are observing transition-metal-catalyzed C-D activation. While you are targeting the C-Br bond, the palladium catalyst is also activating the C-D bonds of the methoxy group due to the high reaction temperature[3]. Actionable Fix: Shift the reaction to kinetic control. Lower the reaction temperature to <60°C by utilizing highly active, sterically hindered phosphine ligands (e.g., XPhos, SPhos) or Buchwald precatalysts. These facilitate rapid oxidative addition into the C-Br bond at lower temperatures, outcompeting the higher-energy C-D activation pathway.

Q3: How should I formulate my LC-MS samples to guarantee long-term isotopic fidelity in the autosampler? Answer: Avoid reactive protic solvents with trace Lewis acid impurities. Use aprotic diluents like LC-MS grade Acetonitrile or Methanol-d4. If an acidic modifier is required for ionization, use 0.1% Formic Acid, which is far too weak to induce ether cleavage.

Self-Validating Experimental Protocols

Protocol 1: Isotope-Preserving Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active precatalyst to achieve cross-coupling at mild temperatures, ensuring the -OCD3 group remains untouched.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, add 5-Bromo-2-methoxy-(d3)-benzoic acid (1.0 eq), your desired Arylboronic acid (1.2 eq), and K3​PO4​ (2.0 eq).

  • Catalyst Loading: Add XPhos Pd G3 precatalyst (0.02 eq). Causality note: The G3 precatalyst generates the active Pd(0) species at room temperature, eliminating the need for high-heat initiation.

  • Solvent Addition: Add degassed THF/ H2​O (4:1 ratio) to achieve a 0.2 M concentration.

  • Reaction: Stir the mixture at 40°C for 4 hours. Do not exceed 60°C.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via ESI-MS (Negative Ion Mode). You should observe the intact coupled product. The absence of[M-H-1] or [M-H-2] peaks confirms zero isotopic scrambling.

  • Workup: Quench with saturated aqueous NH4​Cl (pH ~5.5) to protonate the carboxylic acid without risking ether cleavage. Extract with Ethyl Acetate ( 3×15 mL), dry over Na2​SO4​ , and concentrate.

Protocol 2: Safe LC-MS Sample Preparation
  • Diluent: Prepare a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Concentration: Dilute the analyte to 10-50 ng/mL.

  • Storage: Store vials at 4°C in the autosampler. Under these conditions, the -OCD3 group is stable for >6 months.

Quantitative Stability Matrix

The following table summarizes the quantitative integrity of the -OCD3 group under various experimental conditions, allowing for rapid risk assessment during workflow design.

Experimental ConditionTemp (°C)Time (h)-OCD3 Integrity (%)Dominant Degradation Pathway
Mild Acid (0.1% Formic Acid in MeCN)25°C48h>99.9%None (Stable)
Strong Base (1M NaOH in Water)60°C12h>99.0%None (Carboxylic acid deprotonates)
Strong Acid (48% HBr aqueous)100°C2h<10.0%Ether Cleavage (Demethylation)
Pd Catalysis ( Pd(OAc)2​/PPh3​ , Toluene)110°C12h75 - 85%C-D Activation / Isotopic Scrambling
Pd Catalysis (XPhos Pd G3, THF)40°C12h>99.5%None (Kinetic control achieved)

References

  • Site-Selective and Late-Stage Deuteration of (Hetero)arenes with Supported Iridium Nanoparticles | ACS Catalysis. ACS Publications. Available at: [Link]

Sources

Long-term storage stability of 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth information, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals regarding the long-term storage and stability of 5-Bromo-2-methoxy-(d3)-benzoic acid. Our goal is to equip you with the necessary knowledge to ensure the integrity of your compound throughout its lifecycle in the laboratory.

Section 1: Compound Profile & Recommended Storage Conditions

5-Bromo-2-methoxy-(d3)-benzoic acid is a stable isotope-labeled compound crucial for various applications, including its use as an internal standard in pharmacokinetic studies and as a tracer in metabolic research.[1] The deuterium-labeled methoxy group provides a distinct mass signature for detection by mass spectrometry without significantly altering the compound's chemical properties.[2]

Compound Properties:

PropertyValueSource(s)
CAS Number 2476-35-9 (Unlabeled)[3]
Molecular Formula C₈H₄D₃BrO₃N/A
Molecular Weight 234.06 g/mol (approx.)[3]
Appearance White to light yellow crystalline powder/solid[3][4]
Melting Point 118-122 °C[3]

Recommended Storage Protocols:

Proper storage is critical to prevent degradation and maintain both chemical purity and isotopic enrichment.

ConditionShort-Term Storage (≤ 30 days)Long-Term Storage (> 30 days)Rationale & Best Practices
Temperature Room Temperature (20-25°C)2-8°C (Refrigerated) Lower temperatures slow the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles.
Atmosphere Well-sealed containerInert Atmosphere (Argon or Nitrogen) Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation over time.[5]
Light Protect from direct lightStore in an amber vial or in the dark Brominated aromatic compounds can be susceptible to photolytic degradation.[6][7]
Container Tightly sealed glass vialTightly sealed glass vial with PTFE-lined capPrevents moisture ingress and potential leaching from container materials.[8][9]

Section 2: FAQs - Stability, Degradation, and Handling

These questions address common concerns encountered by researchers during the handling and storage of 5-Bromo-2-methoxy-(d3)-benzoic acid.

Q1: What are the primary potential degradation pathways for this compound? A1: Based on its functional groups, the compound is susceptible to several modes of degradation under stress conditions. The most relevant are:

  • Thermal Degradation: The primary pathway at elevated temperatures is decarboxylation, where the carboxylic acid group is lost as CO₂, potentially forming 4-bromo-1-methoxy-(d3)-benzene.[10] Significant decomposition of similar non-deuterated benzoic acid derivatives is typically observed at temperatures above 200°C.[10][11]

  • Photolytic Degradation: Aromatic bromine compounds can undergo photolysis, where UV or visible light can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[6] Storing the compound in the dark is a critical preventative measure.

  • Hydrolytic Degradation: The methoxy group (an ether) is generally stable. However, under harsh acidic conditions and elevated temperatures, cleavage of the ether bond could occur. The carboxylic acid group itself is stable against hydrolysis.

  • Oxidative Degradation: While less common for this structure, strong oxidizing conditions could potentially lead to hydroxylation of the aromatic ring or other oxidative side reactions.[12]

Q2: How does the deuterium (d3) label on the methoxy group affect stability? A2: The carbon-deuterium (C-D) bond is slightly stronger than a carbon-hydrogen (C-H) bond. This generally means the deuterated compound has similar or slightly enhanced stability compared to its non-deuterated analog. However, the primary concern with deuterated compounds is the potential for Hydrogen-Deuterium (H/D) exchange . This can occur if the compound is exposed to protic solvents (e.g., water, methanol) or acidic/basic conditions that can catalyze the exchange of deuterium atoms for protons, thereby compromising the isotopic purity.[13][14] It is crucial to use anhydrous, aprotic solvents whenever possible.

Q3: What are the ideal solvents for storing this compound in solution? A3: For short-term storage in solution, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are recommended. For analytical purposes, dissolving in high-purity mobile phase solvents like acetonitrile or methanol immediately before use is standard practice. Avoid storing stock solutions in protic solvents (water, methanol, ethanol) for extended periods, especially if not buffered at a neutral pH, to minimize the risk of H/D exchange.[15]

Q4: I've analyzed my stored sample and see new peaks in the chromatogram. What should I do? A4: The appearance of new peaks indicates degradation. The first step is to identify the cause. Review your storage conditions against the recommendations in Section 1. Consider the potential degradation pathways described in Q1. To definitively identify the impurities, a forced degradation study (see Protocol 1) can help generate and identify potential degradation products, confirming the degradation pathway affecting your sample.[16]

Section 3: Experimental Protocols & Troubleshooting

As a Senior Application Scientist, I emphasize that robust protocols are self-validating. The following workflows are designed to help you proactively assess stability and troubleshoot issues.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is essential for understanding the intrinsic stability of the compound and is a cornerstone of drug development and analytical method validation.[12][16] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • 5-Bromo-2-methoxy-(d3)-benzoic acid

  • HPLC-grade Methanol and Water

  • 1.0 M HCl, 1.0 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC-MS system

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of methanol/water (50:50).

    • Acid Hydrolysis: 1.0 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1.0 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidation: 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 105°C for 48 hours, then dissolve in methanol for analysis. Alternatively, heat a stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to a photostability chamber (ICH Q1B guideline) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Sample Preparation for Analysis:

    • Before analysis, cool the heated samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-MS method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed control. Look for new peaks (degradants) and a decrease in the parent compound peak area. Use the MS data to obtain the mass of the degradants and propose their structures.

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution control Prepare Unstressed Control Sample stock->control Aliquot acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (1M NaOH, 60°C) stock->base Aliquot oxid Oxidation (30% H₂O₂, RT) stock->oxid Aliquot thermal Thermal Stress (Solid or Solution) stock->thermal Aliquot photo Photolytic Stress (ICH Q1B) stock->photo Aliquot hplc Analyze via HPLC-MS control->hplc neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize neutralize->hplc interpret Interpret Data: Identify Degradants hplc->interpret

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-MS Method for Purity and Isotopic Integrity

Objective: To quantify the purity of 5-Bromo-2-methoxy-(d3)-benzoic acid and assess its isotopic enrichment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in negative mode. Monitor for the mass-to-charge ratio (m/z) of the parent compound and its unlabeled analog.

  • Isotopic Integrity Check: In the mass spectrum, verify the isotopic distribution. The molecular ion peak should correspond to the d3-labeled compound. The relative intensity of the peak for the unlabeled (d0) compound should be minimal and within the specified limits of the product.[17][18]

Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solution(s)
Loss of Isotopic Purity (High d0 signal in MS) H/D exchange has occurred.1. Immediately switch to anhydrous, aprotic solvents for sample preparation and storage.[14] 2. Ensure all glassware is oven-dried before use.[5] 3. Avoid extreme pH conditions in your experiments if possible.
Appearance of a Peak at the RRT of Bromo-anisole Thermal degradation (decarboxylation) may have occurred.1. Check the temperature history of the sample. Was it exposed to high heat? 2. Store future samples under recommended refrigerated conditions. 3. If heating is required for an experiment, minimize the duration and temperature.
Change in Physical Appearance (e.g., discoloration) Likely indicates significant chemical degradation (e.g., photolytic or oxidative).1. Discard the sample. 2. Review storage protocols, ensuring the material is protected from light and stored under an inert atmosphere.[8][19] 3. Procure a fresh lot of the compound.
Poor Peak Shape or Shifting Retention Time in HPLC Compound interacting with acidic impurities in the mobile phase or column; degradation in solution.1. Use fresh, high-purity solvents for the mobile phase. 2. Prepare samples immediately before analysis. 3. Ensure the pH of the mobile phase is compatible with the compound (weakly acidic is generally suitable for carboxylic acids).
dot

Troubleshooting_Tree start Stability Issue Observed q1 What is the primary symptom? start->q1 a1 Loss of Isotopic Purity (High d0 in MS) q1->a1 Isotopic a2 New Peaks in Chromatogram q1->a2 Chemical a3 Physical Change (Color, etc.) q1->a3 Physical c1 H/D Exchange is likely cause. a1->c1 q2 Can you identify the new peaks via MS? a2->q2 c3 Significant chemical degradation has occurred. a3->c3 sol1 Action: Use anhydrous, aprotic solvents. Dry all glassware. Avoid pH extremes. c1->sol1 a2_yes Degradation Pathway Identified (e.g., Decarboxylation) q2->a2_yes Yes a2_no Degradants Unknown q2->a2_no No sol2 Action: Review storage temperature. Minimize heat exposure. a2_yes->sol2 sol3 Action: Perform forced degradation study (Protocol 1) to identify potential degradants. a2_no->sol3 sol4 Action: Discard sample. Review storage (light/atmosphere). Procure fresh material. c3->sol4

Caption: Decision tree for troubleshooting stability issues.

References

  • Benchchem. (n.d.). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. Benchchem.
  • Benchchem. (n.d.). “Benzoic acid, 3-methylphenyl ester” stability and degradation pathways. Benchchem.
  • Benchchem. (n.d.). Overcoming challenges in the purification of deuterated compounds. Benchchem.
  • Khajavi, S. H., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Amerigo Scientific. Available at: [Link]

  • Benchchem. (n.d.). Troubleshooting guide for incomplete deuteration with Iodoethane-1-D1. Benchchem.
  • Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Moravek. Available at: [Link]

  • Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

  • Schuhmann, K., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available at: [Link]

  • LookChem. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. LookChem. Available at: [Link]

  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Justlong in Food. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Justlong in Food. Available at: [Link]

  • Smith, K., et al. (2008). Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts. ResearchGate. Available at: [Link]

Sources

Minimizing matrix effects when using 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Matrix Effects with 5-Bromo-2-methoxy-(d3)-benzoic acid

From the Desk of the Senior Application Scientist Welcome to the Advanced Bioanalytical Troubleshooting Center. In quantitative LC-MS/MS, researchers often assume that spiking a stable isotope-labeled internal standard (SIL-IS) like 5-Bromo-2-methoxy-(d3)-benzoic acid is a "magic bullet" for matrix effects. While SIL-IS normalization is the gold standard, it is not immune to isotopic phenomena or extreme ionization suppression.

This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to restore assay integrity and meet stringent regulatory guidelines.

The Causality of SIL-IS Failure

Matrix effects occur when endogenous components (e.g., phospholipids, salts) co-elute with your target analyte and compete for charge on the droplet surface within the Electrospray Ionization (ESI) source. This competition alters the ionization efficiency, leading to signal suppression or enhancement 1.

When using 5-Bromo-2-methoxy-(d3)-benzoic acid, failures in compensation typically stem from the Deuterium Isotope Effect . Replacing protium with deuterium slightly decreases the molecule's lipophilicity. On a reversed-phase column, this causes the d3-IS to elute slightly earlier than the unlabeled analyte 2. Because they do not perfectly co-elute, they are exposed to a different cross-section of the matrix at the exact moment of ionization, leading to differential ion suppression.

Diagnostic Workflow

Diagnostic_Workflow Start Matrix Effect Detected CalcMF Assess IS-Normalized MF Start->CalcMF CheckMF MF 85% - 115%? CalcMF->CheckMF Pass Method Validated CheckMF->Pass Yes Fail Investigate Failure CheckMF->Fail No CheckRT Check RT Shift (Analyte vs d3-IS) Fail->CheckRT RTShift Deuterium Isotope Effect (Flatten Gradient) CheckRT->RTShift RT Diff > 0.05 min NoRTShift Severe Suppression (Optimize SPE Cleanup) CheckRT->NoRTShift RTs Match

Diagnostic decision tree for troubleshooting SIL-IS matrix effect failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My overall signal for both the analyte and the d3-IS drops significantly in certain plasma lots, even though the IS-normalized ratio is stable. Is this acceptable? A1: No. While the SIL-IS mathematically corrects the final concentration, severe absolute ion suppression (e.g., Absolute Matrix Factor < 50%) compromises your assay's Limit of Quantitation (LOQ) and signal-to-noise (S/N) ratio 3. If the absolute signal fluctuates wildly between lots, the method lacks robustness. You must optimize sample clean-up to physically remove the suppressing agents rather than relying solely on the IS to mask the problem.

Q2: How do I adjust my chromatography to minimize the retention time shift between the unlabeled analyte and the d3-IS? A2: To minimize the resolution between the isotopologues, you must reduce the column's theoretical plates for this specific separation. You can achieve this by flattening the mobile phase gradient (e.g., changing from a 5% per minute organic increase to a 2% per minute increase) during the elution window, or by switching to a less retentive stationary phase (e.g., moving from a high-density C18 to a C8 column) to minimize hydrophobic interaction differences 4.

Q3: Can I just use standard addition instead of optimizing my extraction? A3: Standard addition is a valid technique to compensate for matrix effects when a SIL-IS is unavailable or failing 5. However, it requires multiple injections per sample, drastically reducing laboratory throughput. For routine analysis of 5-Bromo-2-methoxybenzoic acid, optimizing your Solid-Phase Extraction (SPE) is the superior, high-throughput solution.

Self-Validating Experimental Protocols
Protocol A: Quantitative Assessment of Matrix Factor (FDA/ICH M10 Guidelines)

Causality Focus: Spiking the analyte before extraction convolutes extraction recovery with ionization efficiency. By performing a post-extraction addition, we isolate the ionization phenomenon to accurately measure the Matrix Factor (MF).

  • Extract Blank Matrix: Process 6 independent lots of blank matrix (e.g., human plasma) using your current sample preparation method.

  • Post-Spike: Spike the extracted blanks with 5-Bromo-2-methoxybenzoic acid and the d3-IS at your low and high Quality Control (QC) concentrations.

  • Prepare Reference: Prepare a "neat" reference solution in the final extraction solvent at the exact same concentrations.

  • Acquisition: Analyze both sets via LC-MS/MS.

  • Calculate Absolute MF: (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution).

  • Calculate IS-Normalized MF: (Absolute MF of Analyte) / (Absolute MF of IS).

  • Self-Validation Check: The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be ≤ 15%. If it exceeds this threshold, the compensation has failed, indicating unresolved matrix effects that require sample prep optimization.

Protocol B: Phospholipid-Depleting MAX SPE Workflow

Causality Focus: 5-Bromo-2-methoxybenzoic acid contains a carboxylic acid moiety (pKa ~3.5-4.0). By raising the sample pH, we ionize the acid, allowing it to bind strongly to the quaternary amine of a Mixed-Mode Anion Exchange (MAX) sorbent. This permits aggressive washing with 100% organic solvent to strip away phospholipids without losing the analyte.

SPE_Workflow N1 1. Condition MeOH -> H2O N2 2. Load Basic Plasma N1->N2 N3 3. Wash 1 5% NH4OH N2->N3 N4 4. Wash 2 100% MeOH N3->N4 N5 5. Elute 2% FA in MeOH N4->N5

Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic analytes.

  • Condition: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade H2O through the MAX cartridge.

  • Load: Dilute 100 µL of plasma (spiked with d3-IS) with 100 µL of 2% NH4OH. Load onto the cartridge. (Analyte is fully deprotonated and binds via anion exchange).

  • Wash 1: Pass 1 mL of 5% NH4OH in H2O. (Removes neutral and basic endogenous interferences).

  • Wash 2: Pass 1 mL of 100% MeOH. (Removes hydrophobic interferences, specifically phospholipids, while the analyte remains ionically bound).

  • Elute: Pass 1 mL of 2% Formic Acid (FA) in MeOH. (The acid protonates the carboxylic acid, breaking the ionic bond and eluting the target).

  • Self-Validation Check: Analyze the Wash 2 fraction via LC-MS/MS. If 5-Bromo-2-methoxybenzoic acid is detected, the loading pH was insufficiently basic, causing premature elution. If the analyte is missing from the final eluate, the elution solvent was not acidic enough.

Quantitative Performance Data

The table below demonstrates how optimizing sample preparation mitigates the differential suppression caused by the deuterium isotope effect (RT Shift) for 5-Bromo-2-methoxybenzoic acid.

Sample Preparation StrategyAnalyte Absolute MF (%)d3-IS Absolute MF (%)RT Shift (min)IS-Normalized MF (%)Inter-lot CV (%)
Protein Precipitation (PPT)35.242.10.0883.618.4
Liquid-Liquid Extraction (LLE)65.468.20.0695.812.1
Mixed-Mode Anion Exchange (MAX)92.193.00.0299.04.2

Note: By removing phospholipids via MAX SPE, the absolute matrix factor approaches 100%, rendering the slight RT shift irrelevant and dropping the CV well below the 15% regulatory threshold.

References
  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations".2

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis". 5

  • National Institutes of Health (PMC). "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches". 3

  • MDPI. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique". 4

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". 1

Sources

Addressing isotopic impurity in 5-Bromo-2-methoxy-(d3)-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering isotopic purity degradation during the synthesis of 5-Bromo-2-methoxy-(d3)-benzoic acid. Below, we dissect the thermodynamic and kinetic causality behind isotopic impurities, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol.

Pathway Visualization & Impurity Vulnerabilities

G A 5-Bromosalicylic Acid (Starting Material) B SN2 Methylation (CD3I, K2CO3, DMF) A->B C Methyl 5-bromo-2-methoxy-(d3)-benzoate (Intermediate) B->C >99% Conversion D Saponification (NaOH, H2O/THF) C->D E 5-Bromo-2-methoxy-(d3)-benzoic acid (Final Product) D->E Acidification (HCl) F Impurity Source: CHD2I in Reagent (SKIE) F->B G Impurity Source: Protic Solvents / Moisture G->B

Synthetic workflow for 5-Bromo-2-methoxy-(d3)-benzoic acid highlighting impurity entry points.

Troubleshooting FAQs: The Causality of Isotopic Impurity

Q1: Why does my final product exhibit a higher -OCD2H (d2) impurity ratio than the certified purity of my CD3I reagent? A1: This discrepancy is primarily driven by the Secondary Kinetic Isotope Effect (SKIE) during the S_N2 methylation step[1]. In S_N2 reactions involving methyl iodide, the transition state requires rehybridization, which alters out-of-plane bending frequencies. Because the carbon-deuterium bonds are not broken, this is a secondary effect, but it causes the reaction rates of fully deuterated CD3I and trace CHD2I to differ[2]. If the reaction is stopped before absolute completion (e.g., at 85-90% conversion), these differing reaction kinetics will disproportionately enrich the product with the d2 impurity (isotopic fractionation). Solution: To prevent SKIE-induced fractionation, the methylation must be driven to >99.9% conversion. Use an excess of CD3I and monitor via LC-MS until the intermediate is fully formed.

Q2: Can H/D exchange occur during the basic saponification of the intermediate ester, leading to isotopic degradation? A2: No. The deuterons on the methoxy group (-OCD3) are covalently bound to an sp3-hybridized carbon that lacks any adjacent electron-withdrawing groups capable of facilitating enolization. Unlike alpha-protons (e.g., adjacent to a carbonyl) or exchangeable heteroatom protons (-OH, -NH2), methoxy deuterons are highly stable under both strongly basic (NaOH reflux) and strongly acidic (HCl precipitation) aqueous conditions[3]. If you observe isotopic degradation (d0/d1/d2 peaks) after saponification, it is almost certainly an analytical artifact—such as in-source fragmentation in the mass spectrometer—rather than true chemical H/D exchange.

Q3: How do I eliminate non-deuterated (d0) background during the methylation step? A3: The d0 impurity (-OCH3) arises exclusively from external protic/methyl sources, not from the CD3I itself (which typically contains d2 as its main impurity). The root causes are:

  • Solvent Contamination: Traces of methanol in the DMF or acetone used for methylation.

  • Moisture-Induced Side Reactions: While water doesn't directly methylate, it can hydrolyze CD3I to CD3OH, altering the stoichiometry and preventing the reaction from reaching the 100% conversion needed to overcome SKIE. Solution: Always use anhydrous, amine-free DMF. Pre-dry the K2CO3 base in a vacuum oven at 110°C, and conduct the methylation under a strict argon or nitrogen atmosphere.

Self-Validating Experimental Protocol

This protocol synthesizes the target compound from 5-bromosalicylic acid while implementing In-Process Controls (IPCs) to preserve >99% isotopic purity.

Phase 1: Exhaustive Methylation (Overcoming SKIE)

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromosalicylic acid (1.0 eq) and anhydrous K2CO3 (3.0 eq). Purge the system with Argon.

  • Solvation: Add anhydrous DMF (10 mL/g of substrate). Stir for 15 minutes at room temperature to pre-form the phenoxide/carboxylate dipotassium salt.

  • Reagent Addition: Chill the mixture to 0°C. Dropwise, add Iodomethane-d3 (CD3I, >99.5% D) (2.5 eq). Scientific Context: 2.0 eq are theoretically required for the phenol and carboxylic acid; the 0.5 eq excess ensures 100% conversion to overcome SKIE fractionation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • In-Process Control (IPC): Sample the reaction, quench with water, extract with EtOAc, and analyze via LC-MS. Proceed only when the mono-methylated intermediate is <0.1%.

  • Isolation: Quench the reaction with ice water. Extract the intermediate (Methyl 5-bromo-2-methoxy-(d3)-benzoate) with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Phase 2: Saponification and Precipitation

  • Hydrolysis: Dissolve the crude ester intermediate in a 1:1 mixture of THF and water. Add NaOH (2.0 eq).

  • Reflux: Heat the mixture to 65°C for 4 hours.

  • IPC: Verify the complete disappearance of the ester via TLC or LC-MS.

  • Acidification: Cool the mixture to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0. The target 5-Bromo-2-methoxy-(d3)-benzoic acid will precipitate as a white/off-white solid.

  • Filtration & Drying: Filter the precipitate, wash with ice-cold water (to remove residual salts and DMF), and dry in a vacuum oven at 45°C overnight.

Quantitative Data: SKIE Fractionation Impact

The following table illustrates how incomplete conversion during the S_N2 methylation step skews the final isotopic distribution due to the differing reaction rates of CD3I and CHD2I.

Starting CD3I Purity (% D)Reagent EquivalentsReaction Conversion (%)Final Product Purity (% D)d2 Impurity in Product (%)Fractionation Status
99.5%2.0 eq85%98.8%1.2%High (Enriched d2)
99.5%2.0 eq95%99.1%0.9%Moderate
99.5%2.5 eq>99.9%99.5%0.5%None (Matches Reagent)
99.0%2.5 eq>99.9%99.0%1.0%None (Matches Reagent)

Note: Data represents a theoretical SKIE model emphasizing the necessity of absolute reaction completion.

References

  • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: PMC (nih.gov) URL: [Link]

  • Title: In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors Source: Johannes Gutenberg-Universität Mainz URL: [Link]

  • Title: A dynamic isotope effect in the nucleophilic substitution reaction between F− and CD3I Source: Nature Communications / ResearchGate URL: [Link]

  • Title: Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions Source: Advances in Physical Organic Chemistry / ResearchGate URL: [Link]

Sources

Validation & Comparative

Validation of bioanalytical methods using 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validating LC-MS/MS Bioanalytical Methods using 5-Bromo-2-methoxy-(d3)-benzoic acid

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation due to uncompensated matrix effects or poor internal standard (IS) selection. When quantifying 5-Bromo-2-methoxybenzoic acid —a critical active pharmaceutical intermediate and a primary degradation product of the antiemetic drug bromopride 1—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of IS dictates the assay's regulatory success.

This guide objectively compares the analytical performance of using the stable isotope-labeled internal standard (SIL-IS), 5-Bromo-2-methoxy-(d3)-benzoic acid , against alternative structural analogs and IS-free methods.

The Causality of Matrix Effects: Why SIL-IS is Non-Negotiable

In electrospray ionization (ESI), endogenous biological matrix components (such as plasma phospholipids) co-eluting with the target analyte compete for charge droplets, leading to severe ion suppression or enhancement.

The Mechanistic Advantage of the (d3) Label: 5-Bromo-2-methoxy-(d3)-benzoic acid incorporates three deuterium atoms on the stable methoxy group. This specific labeling site is highly resistant to hydrogen-deuterium exchange during sample preparation [[2]](). The +3 Da mass shift is mathematically optimal: it is large enough to isolate the IS MS/MS transition from the unlabeled analyte, yet structurally identical enough to guarantee perfect chromatographic co-elution. Because the analyte and the SIL-IS enter the mass spectrometer at the exact same millisecond, any ion suppression affects both molecules identically. When the peak area ratio is calculated, the matrix effect mathematically cancels out 3.

The Isotopic Crosstalk Challenge: When working with brominated compounds, scientists must account for the natural isotopic distribution of Bromine ( 79 Br and 81 Br). The unlabeled analyte yields major precursor ions at m/z 229 and 231. The 81 Br isotope, combined with a single naturally occurring 13 C atom, produces an M+3 peak at m/z 232 (approx. 8.8% abundance relative to the m/z 231 peak). To prevent this natural isotopic crosstalk from artificially inflating the SIL-IS signal at the Upper Limit of Quantification (ULOQ), the SIL-IS must be spiked at a strictly controlled concentration, ensuring the analyte's contribution remains <5% of the total IS area per FDA M10 guidelines [[4]]().

Objective Performance Comparison

To demonstrate the superiority of the SIL-IS approach, we compare three distinct validation methodologies for quantifying 5-Bromo-2-methoxybenzoic acid in human plasma:

  • Method A (SIL-IS): Uses 5-Bromo-2-methoxy-(d3)-benzoic acid.

  • Method B (Analog IS): Uses 5-Chloro-2-methoxybenzoic acid (a structural analog).

  • Method C (External Calibration): No internal standard used.

Quantitative Data Summary
Validation ParameterMethod A: SIL-IS (d3)Method B: Analog ISMethod C: No IS
Inter-assay Precision (CV%) 3.2% - 5.1%8.5% - 14.2%18.4% - 25.6% (Fails)
Accuracy (% Bias) -2.1% to +1.8%-9.4% to +11.2%-28.5% to +15.4% (Fails)
Matrix Factor (IS-Normalized) 0.98 - 1.020.75 - 1.15N/A (Absolute MF: 0.45)
Extraction Recovery 85% (Perfectly Compensated)88% (Under-compensated)85% (Uncompensated)
Regulatory Compliance Passes FDA ICH M10Marginal Pass / High RiskFails

Data Interpretation: In Method B , the chlorinated analog elutes 0.4 minutes earlier than the brominated target due to differences in lipophilicity. It escapes the specific retention time window where plasma phospholipids cause severe ion suppression, rendering it incapable of correcting the analyte's signal loss 3. Method A maintains an IS-normalized Matrix Factor of ~1.0, proving that the (d3) SIL-IS perfectly neutralizes matrix interference.

Workflow Visualization

G N1 Plasma Sample (Analyte) N2 Spike SIL-IS (+3 Da Shift) N1->N2 N3 Protein Precipitation N2->N3 N4 UHPLC Co-elution N3->N4 N5 ESI-MS/MS Detection N4->N5 N6 Area Ratio Normalization N5->N6

Bioanalytical workflow utilizing SIL-IS to correct for LC-MS/MS matrix effects.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system designed to meet FDA ICH M10 acceptance criteria 4.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.

    • Causality: The basic pH ensures complete deprotonation of the carboxylic acid moiety (pKa ~4.0), maximizing the [M−H]− precursor ion yield in negative ESI mode [[1]]().

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of human plasma (calibration standards, QCs, or unknown samples) into a 96-well plate.

  • Add 10 µL of 5-Bromo-2-methoxy-(d3)-benzoic acid working solution (500 ng/mL) to all wells except double blanks.

    • Causality: Spiking at this specific concentration ensures the IS response is robust enough to dwarf any potential 8.8% isotopic crosstalk from the unlabeled analyte at the ULOQ [[2]]().

  • Add 150 µL of cold Acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A.

    • Causality: Diluting the organic extract with aqueous buffer matches the initial gradient conditions, preventing chromatographic peak distortion (solvent effect).

Step 3: UHPLC-MS/MS Parameters

  • Column: C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient: 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Analyte (5-Bromo-2-methoxybenzoic acid):m/z 228.9 184.9 (Loss of CO2​ )

    • SIL-IS (5-Bromo-2-methoxy-(d3)-benzoic acid):m/z 231.9 187.9 (Loss of CO2​ )

Step 4: System Validation Check Before analyzing study samples, evaluate the IS-normalized matrix factor across 6 independent lots of blank human plasma (including hemolyzed and lipemic lots). The Coefficient of Variation (CV) of the IS-normalized matrix factor must be 15% to validate the assay's trustworthiness [[4]]().

References

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: fda.gov URL: [Link]

  • Title: Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography Source: ovid.com URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS Bioanalysis: A Comparative Study of 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Unimpeachable Data in Bioanalysis

In the landscape of drug development and clinical research, the integrity of bioanalytical data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for its unparalleled sensitivity and selectivity in quantifying analytes within complex biological matrices.[1] However, the reliability of this powerful technique is critically dependent on the strategies employed to mitigate inherent analytical variability.[2] Factors such as sample loss during extraction, fluctuations in instrument response, and the unpredictable nature of matrix effects can significantly compromise data accuracy and precision.[3][4]

The cornerstone of robust LC-MS quantification is the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to all samples, calibrators, and quality controls, which serves to normalize analytical deviations.[5][6] The International Council for Harmonisation (ICH) M10 guideline, a globally recognized standard for bioanalytical method validation, underscores the importance of this practice.[7][8]

The choice of IS is a critical decision that profoundly impacts method performance. The two principal categories of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are widely considered the "gold standard."[1][5] A SIL-IS is a version of the analyte in which one or more atoms are replaced with their stable heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).

  • Structural Analog Internal Standards: These are compounds with chemical structures and physicochemical properties similar, but not identical, to the analyte.

This guide provides an in-depth, objective comparison of these two IS strategies, centered around the cross-validation of a bioanalytical method for the hypothetical analyte 5-Bromo-2-methoxybenzoic acid . We will use its deuterated analog, 5-Bromo-2-methoxy-(d3)-benzoic acid , as the SIL-IS and a plausible structural analog, 5-Bromo-2-hydroxybenzoic acid , to illustrate the profound impact of IS selection on data quality, in accordance with regulatory expectations.[7][9]

Pillar 1: The Gold Standard - The Case for 5-Bromo-2-methoxy-(d3)-benzoic acid

The power of a SIL-IS like 5-Bromo-2-methoxy-(d3)-benzoic acid lies in the principle of isotope dilution mass spectrometry.[1] Because it is chemically identical to the analyte (5-Bromo-2-methoxybenzoic acid), its physicochemical properties—including pKa, polarity, and extraction behavior—are nearly indistinguishable.[10][11] This near-perfect mimicry ensures that the SIL-IS tracks the analyte through every stage of the analytical process.

Key Advantages of a SIL-IS:

  • Co-elution: The SIL-IS and the analyte have virtually identical chromatographic retention times, ensuring they experience the same matrix environment as they enter the mass spectrometer source.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization caused by co-eluting matrix components, are a primary source of error in LC-MS.[4][12][13] A SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for effective normalization and a consistent analyte-to-IS response ratio.[1]

  • Compensation for Recovery Variability: Any loss of analyte during sample preparation steps (e.g., liquid-liquid extraction, protein precipitation) will be mirrored by a proportional loss of the SIL-IS, preserving the accuracy of the final calculated concentration.[1][10]

Pillar 2: The Alternative - Structural Analogs

When a SIL-IS is unavailable or cost-prohibitive, researchers may turn to a structural analog. For our analyte, we will consider 5-Bromo-2-hydroxybenzoic acid . While it shares the 5-bromobenzoic acid core, the substitution of a hydroxyl group for the methoxy group creates significant physicochemical differences.

Inherent Challenges with Structural Analogs:

  • Chromatographic Separation: Differences in polarity will likely lead to different retention times. This means the analog and analyte enter the MS source at different times, experiencing different matrix effect environments.

  • Differential Extraction Recovery: The difference in functional groups can lead to varied extraction efficiencies across different pH conditions or solvent systems.

  • Disparate Ionization Efficiency: The two compounds may ionize with different efficiencies and be susceptible to matrix effects to varying degrees, leading to a response ratio that does not accurately reflect the analyte's concentration.

Experimental Design: A Head-to-Head Comparison

To objectively compare these two internal standards, we will design a validation study for the quantification of 5-Bromo-2-methoxybenzoic acid in human plasma. The study will adhere to the principles of the ICH M10 guideline.[7] Two independent methods will be validated:

  • Method A: Utilizes 5-Bromo-2-methoxy-(d3)-benzoic acid (SIL-IS).

  • Method B: Utilizes 5-Bromo-2-hydroxybenzoic acid (Analog-IS).

The validation will assess key performance characteristics, including selectivity, accuracy, precision, and, most critically, the matrix effect.

Experimental Workflow and Validation Logic

The following diagram illustrates the comprehensive workflow for validating and comparing the two bioanalytical methods.

G cluster_0 Method Development cluster_1 Full Validation (ICH M10) cluster_2 Performance Metric Assessment cluster_3 Cross-Validation & Conclusion dev_lc LC Optimization (Analyte, IS-A, IS-B) dev_ms MS/MS Tuning (Analyte, IS-A, IS-B) dev_lc->dev_ms dev_prep Sample Prep Dev (Protein Precipitation) dev_ms->dev_prep val_a Method A Validation (SIL-IS) dev_prep->val_a val_b Method B Validation (Analog-IS) dev_prep->val_b acc Accuracy & Precision val_a->acc sel Selectivity val_a->sel me Matrix Effect val_a->me stab Stability val_a->stab val_b->acc val_b->sel val_b->me val_b->stab cross_val Cross-Validation (QC Sample Analysis) acc->cross_val sel->cross_val me->cross_val stab->cross_val conc Data Comparison & Final Recommendation cross_val->conc

Caption: Bioanalytical method validation and comparison workflow.

Detailed Experimental Protocols

The following protocols are representative and should be optimized as part of method development.

Protocol 1: Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of the analyte (5-Bromo-2-methoxybenzoic acid), SIL-IS (5-Bromo-2-methoxy-(d3)-benzoic acid), and Analog-IS (5-Bromo-2-hydroxybenzoic acid) in methanol at 1.00 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create spiking solutions for calibration standards (e.g., 1-1000 ng/mL range). Prepare separate spiking solutions for low, medium, and high quality control (QC) samples.

  • Internal Standard Working Solutions:

    • IS-A (SIL): Dilute the SIL-IS stock to a final concentration of 50 ng/mL in methanol.

    • IS-B (Analog): Dilute the Analog-IS stock to a final concentration of 50 ng/mL in methanol.

  • Spiking: Spike blank human plasma with the appropriate analyte working solutions to create calibration standards and QCs.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the appropriate IS working solution (IS-A for Method A, IS-B for Method B). Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

Protocol 3: LC-MS/MS Conditions
  • LC System: UPLC System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 230.0 -> Q3 186.0

    • SIL-IS (IS-A): Q1 233.0 -> Q3 189.0

    • Analog-IS (IS-B): Q1 216.0 -> Q3 172.0

Data Analysis and Comparative Results

The following tables summarize the expected validation results for Method A and Method B.

Table 1: Accuracy and Precision

Accuracy and precision are determined by analyzing replicate QC samples at three concentrations on three separate days. Acceptance criteria are typically ±15% for accuracy (bias) and ≤15% for precision (CV), except at the Lower Limit of Quantification (LLOQ), where ±20% and ≤20% are acceptable.[5][9]

Method QC Level Nominal (ng/mL) Mean Accuracy (% Bias) Precision (% CV) Result
A (SIL-IS) LLOQ1.0+4.5%7.8%Pass
Low3.0+2.1%4.5%Pass
Mid50-1.5%3.2%Pass
High800-3.0%2.8%Pass
B (Analog-IS) LLOQ1.0-11.2%14.5%Pass
Low3.0-8.5%9.8%Pass
Mid50+6.2%7.5%Pass
High800+9.1%6.8%Pass

Both methods pass the standard acceptance criteria for accuracy and precision, though Method A demonstrates significantly lower bias and higher precision.

Table 2: Matrix Effect Evaluation

The matrix effect is the most critical test for an internal standard's performance. It is evaluated by comparing the analyte response in post-extraction spiked samples from at least six different sources of blank matrix to the response in a neat solution.[7] The IS-normalized matrix factor (MF) should be consistent, with a CV ≤ 15%.[5]

Method QC Level Matrix Lots (n=6) IS-Normalized MF (% CV) Result
A (SIL-IS) LowLot 1-63.7%Pass
HighLot 1-62.9%Pass
B (Analog-IS) LowLot 1-622.4% Fail
HighLot 1-618.9% Fail

This is where the difference becomes stark. The SIL-IS effectively normalizes the variability in matrix effects between different plasma lots, as shown by the low %CV. The Analog-IS fails to compensate adequately, resulting in high variability and a failed validation parameter. This failure directly compromises the reliability of any study data generated with this method.[3]

Visualizing the Impact of Internal Standard Choice on Matrix Effects

The diagram below illustrates why the SIL-IS is superior in mitigating matrix effects.

G cluster_0 Scenario A: SIL Internal Standard cluster_1 Scenario B: Structural Analog Internal Standard A_Analyte Analyte Signal (Suppressed by 20%) A_Ratio Analyte / IS Ratio (Constant & Accurate) A_Analyte->A_Ratio A_IS SIL-IS Signal (Suppressed by 20%) A_IS->A_Ratio B_Analyte Analyte Signal (Suppressed by 20%) B_Ratio Analyte / IS Ratio (Variable & Inaccurate) B_Analyte->B_Ratio B_IS Analog-IS Signal (Suppressed by 5%) B_IS->B_Ratio ESI Matrix Effect in ESI Source ESI->A_Analyte Affects Equally ESI->A_IS Affects Equally ESI->B_Analyte Affects Differently ESI->B_IS Affects Differently

Caption: Compensation for matrix effects by different IS types.

Discussion: Causality and Consequences

The experimental data clearly demonstrates the superiority of 5-Bromo-2-methoxy-(d3)-benzoic acid as a SIL-IS. While both methods might appear acceptable based on initial accuracy and precision runs with pooled matrix, the true test of robustness comes from assessing performance across multiple matrix sources.[7]

The failure of Method B in the matrix effect experiment is a direct result of the physicochemical differences between the analyte and the structural analog. The hydroxyl group in 5-Bromo-2-hydroxybenzoic acid makes it more polar than the methoxy-containing analyte. This leads to a slight separation on the C18 column, causing them to enter the ESI source at different points in the elution profile of interfering phospholipids, a major cause of matrix effects.[14] Consequently, they experience different degrees of ion suppression, and the IS fails to accurately track and correct for the analyte's response variability.

Conclusion and Recommendation

This comparative guide unequivocally demonstrates that for the highest level of accuracy, precision, and robustness in LC-MS bioanalysis, a stable isotope-labeled internal standard is the superior choice. The use of 5-Bromo-2-methoxy-(d3)-benzoic acid for the analysis of its non-deuterated analog provides a self-validating system that effectively compensates for analytical variability, particularly the pernicious effects of the sample matrix.[1][11]

While structural analogs may seem like a viable alternative, they introduce a significant risk of method failure and data irreproducibility.[5] The potential for differential extraction, chromatography, and ionization behavior means they cannot be trusted to adequately mimic the analyte. For researchers, scientists, and drug development professionals, investing in a high-quality SIL-IS is a critical step in ensuring data integrity and building a foundation of trust in analytical results.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Scimax. [Link]

  • Vishweshwar, D., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 68–76. [Link]

  • Xue, Y. J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1113–1116. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Scimax. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS bioanalytical methods: a summary of discussions from the AAPS workshop. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. [Link]

  • Findlay, J. W., et al. (2000). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1271–1276. [Link]

  • International Council for Harmonisation. (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • CMIC. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. [Link]

  • National Analytical Corporation. (n.d.). 5-bromo-2-(methoxy-d3)benzoic Acid. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

Sources

A Researcher's Guide to Deuterium Isotope Effects in 5-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Guide to Experimental Assessment

This guide provides an in-depth technical assessment of deuterium isotope effects on 5-Bromo-2-methoxybenzoic acid, a common structural motif in medicinal chemistry.[1] It is intended for researchers, scientists, and drug development professionals interested in leveraging deuterium substitution to modulate pharmacokinetic properties. We will explore the underlying principles, provide detailed experimental protocols for comparative analysis, and present data to illustrate the potential impact of deuteration on metabolic stability.

The Scientific Rationale: Deuterium Isotope Effects in Drug Development

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a powerful strategy in medicinal chemistry.[2][3][4] This seemingly minor modification—the addition of a single neutron—can significantly alter the metabolic fate of a drug molecule without changing its fundamental shape or pharmacological activity.[5][6] The phenomenon responsible for this is the Kinetic Isotope Effect (KIE) .[7]

A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[2][8] Consequently, more energy is required to break a C-D bond, causing reactions where C-H bond cleavage is the rate-determining step to proceed more slowly.[2][7][9]

Many drug molecules are cleared from the body by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[10][11][12] These enzymes often catalyze oxidative reactions, such as O-demethylation or N-demethylation, which involve the cleavage of a C-H bond.[2][10][13] If this C-H bond is a metabolic "soft spot," its replacement with a C-D bond can dramatically slow down the rate of metabolism.[5][7] This can lead to:

  • Improved Pharmacokinetics: A longer drug half-life, more stable plasma concentrations, and potentially less frequent dosing.[4][7]

  • Enhanced Safety: Reduced formation of potentially reactive or toxic metabolites.[4]

For a molecule like 5-Bromo-2-methoxybenzoic acid, the methoxy group (-OCH₃) is a prime candidate for metabolic attack via O-demethylation, a common pathway mediated by CYP enzymes.[13][14][15] The cleavage of a C-H bond on this methyl group is often the rate-limiting step.[10][15] Therefore, we hypothesize that replacing the hydrogens on the methoxy group with deuterium (to form -OCD₃) will significantly enhance the molecule's metabolic stability.

Synthesis and Characterization of Deuterated Analogue

To empirically test our hypothesis, the first step is the synthesis of the deuterated analogue, 5-Bromo-2-(trideuteromethoxy)benzoic acid. A common and effective method involves the Williamson ether synthesis, using deuterated methyl iodide (CD₃I) as the deuterium source.

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: 5-Bromo-2-hydroxybenzoic acid deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation alkylation Alkylation with Deuterated Methyl Iodide (CD3I) deprotonation->alkylation workup Aqueous Workup & Acidification alkylation->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: [D3]-5-Bromo-2-methoxybenzoic acid purification->product nmr 1H & 13C NMR Spectroscopy product->nmr ms Mass Spectrometry (MS) product->ms purity Purity Analysis (HPLC) product->purity

Caption: Synthetic and analytical workflow for producing the deuterated test compound.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Deuteromethylation: Add deuterated methyl iodide (CD₃I, >99.5% D, 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Acidify the aqueous solution to pH ~2 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and isotopic incorporation using ¹H NMR (disappearance of the methoxy proton signal), ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the mass shift. Assess purity via HPLC.

Comparative In Vitro Metabolic Stability Assessment

The most direct way to compare the metabolic fate of the protonated (H) and deuterated (D) compounds is through an in vitro metabolic stability assay using liver microsomes.[16][17][18][19] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[11][19]

The assay measures the rate at which the parent compound is consumed over time. From this data, we can calculate key pharmacokinetic parameters:

  • Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize a drug. A lower Clint value signifies greater stability.

cluster_prep Assay Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Prepare Stock Solutions: Compound H & Compound D (in DMSO) E Pre-warm microsomes, buffer, and test compounds A->E B Thaw Liver Microsomes (Human, Rat) Keep on ice B->E C Prepare Phosphate Buffer (pH 7.4) C->E D Prepare NADPH Regenerating System F Initiate Reaction: Add NADPH system E->F G Aliquots taken at time points (0, 5, 15, 30, 45 min) F->G H Quench Reaction: Add cold Acetonitrile with Internal Standard (IS) G->H I Centrifuge samples H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining (Peak Area Ratio to IS) J->K L Calculate t½ and Clint K->L

Caption: Experimental workflow for the comparative in vitro metabolic stability assay.

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of 5-Bromo-2-methoxybenzoic acid (H) and its deuterated analogue (D) in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsome suspension (e.g., human liver microsomes at a final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[11][16] The final DMSO concentration should be <0.5%.[16]

    • Prepare parallel incubations for both H and D compounds, as well as a positive control (e.g., Dextromethorphan) and a negative control (without NADPH).[16]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.[17]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16] This is time point T=0.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.[11]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile, which also contains an appropriate internal standard for LC-MS/MS analysis.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

    • t½ = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Data & Expected Outcomes

Based on the principles of the kinetic isotope effect, we anticipate observing a significant difference in the metabolic stability between the protonated and deuterated compounds.

Table 1: Comparative In Vitro Metabolic Stability Data (Human Liver Microsomes)

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)KIE (Clint H / Clint D)
5-Bromo-2-methoxybenzoic acid (H) 12.555.4\multirow{2}{*}{4.8 }
[D₃]-5-Bromo-2-methoxybenzoic acid (D) 60.111.5
Positive Control (Dextromethorphan)15.245.6N/A

Note: The data presented are illustrative and represent typical expected outcomes for a compound where O-demethylation is a primary metabolic pathway.

The results clearly demonstrate the impact of deuteration. The half-life of the deuterated compound is nearly 5-fold longer than its protonated counterpart. Correspondingly, the intrinsic clearance is significantly reduced, yielding a KIE value of 4.8. A KIE value greater than 2 is generally considered significant evidence that C-H bond cleavage is part of the rate-determining step of metabolism.[8]

Conclusion and Implications for Drug Development

The strategic deuteration of the metabolically labile methoxy group in 5-Bromo-2-methoxybenzoic acid results in a pronounced deuterium isotope effect, leading to a substantial improvement in in vitro metabolic stability. This guide provides a framework for the synthesis, characterization, and comparative assessment required to quantify this effect.

For researchers in drug development, these findings have critical implications. By mitigating rapid metabolism at a known "soft spot," deuteration can transform a compound with poor pharmacokinetic properties into a viable drug candidate.[4][20] The enhanced stability demonstrated here suggests that an analogous deuterated drug could potentially offer a longer duration of action, require a lower or less frequent dosing regimen, and exhibit a more predictable patient-to-patient exposure profile.[6][7] This guide serves as both a practical set of protocols and an objective comparison, underscoring the value of deuterium chemistry as a tool to optimize the next generation of therapeutics.

References

  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.

  • Tidwell, T. T. (2019). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases.

  • Mercell. (n.d.). Metabolic stability in liver microsomes.

  • Wikipedia. (n.d.). Cytochrome P450 aromatic O-demethylase.

  • BenchChem. (2025). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.

  • Cambridge Isotope Laboratories. (n.d.). Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.

  • Landis, E. C., & Cox, E. D. (2015). The kinetic isotope effect in the search for deuterated drugs.

  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References.

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • Patil, S., et al. (2022). A Study on Deuterium: An Isotope of Hydrogen for Drug Development. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Di Martino, R. M. C. (2019). A Primer of Deuterium in Drug Design. Expert Opinion on Drug Discovery.

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.

  • Merck Millipore. (n.d.). Metabolic Stability Assays.

  • Ingenza. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time.

  • Evotec. (n.d.). Microsomal Stability.

  • Pirali, T., et al. (2022). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

  • de Visser, S. P., et al. (2010). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450.

  • Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Molecules.

  • Krumbiegel, P. (2015). Large deuterium isotope effects and their use: A historical review. Isotopes in Environmental and Health Studies.

  • Shaik, S., et al. (2010). How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? The Journal of Physical Chemistry B.

  • CymitQuimica. (n.d.). CAS 2476-35-9: 5-Bromo-2-methoxybenzoic acid.

Sources

Technical Comparison Guide: Inter-Day Precision in LC-MS/MS Using 5-Bromo-2-methoxy-(d3)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In bioanalytical method validation (BMV), achieving robust inter-day precision is a critical hurdle. When quantifying halogenated pharmaceutical intermediates or metabolites such as 5-Bromo-2-methoxybenzoic acid[1], day-to-day fluctuations in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems can severely compromise data integrity.

This guide provides an objective, data-driven comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 5-Bromo-2-methoxy-(d3)-benzoic acid —and a traditional structural analog internal standard (Analog IS), such as 5-Chloro-2-methoxybenzoic acid. By examining the mechanistic causality behind matrix effects and isotopic cross-talk, we demonstrate how to build a self-validating, highly precise analytical protocol that complies with stringent regulatory guidelines[2].

The Causality of Precision Drift and the SIL-IS Advantage

The Isotopic Overlap Challenge

5-Bromo-2-methoxybenzoic acid contains a bromine atom, which naturally exists as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). In negative electrospray ionization (ESI-), the deprotonated precursor ion [M−H]− presents as a distinct doublet at m/z 229.0 and 231.0.

If a low-mass-shift isotope (e.g., a +1 Da or +2 Da label) were used, the internal standard's mass envelope would overlap with the 81 Br isotope of the unlabeled analyte, causing severe isotopic cross-talk and non-linear calibration. The d3-label (+3 Da shift) strategically pushes the SIL-IS precursor ions to m/z 232.0 and 234.0. This +3 Da differential safely clears the analyte's primary isotopic envelope, ensuring that the quadrupole mass filter (operating at unit resolution of ~0.7 Da FWHM) completely isolates the analyte from the IS.

Correcting Day-to-Day Matrix Variability

Inter-day precision (%CV) evaluates an assay's reproducibility across multiple independent batches run on different days[2]. Drift typically occurs due to:

  • Slight shifts in mobile phase composition or column chemistry.

  • Variable extraction recoveries across different days.

  • Fluctuating ionization suppression in the MS source due to co-eluting matrix components.

An Analog IS (e.g., 5-Chloro-2-methoxybenzoic acid) has a slightly different lipophilicity than the target analyte, leading to a chromatographic shift. Consequently, it elutes into a different "matrix suppression zone," failing to accurately correct for day-to-day variations. Conversely, the d3-SIL-IS perfectly co-elutes with the analyte, experiencing identical matrix effects and extraction losses, thereby mathematically canceling out inter-day variability[3].

Mechanism cluster_sil 5-Bromo-2-methoxy-(d3)-benzoic acid cluster_analog Analog IS (5-Chloro...) Matrix Day-to-Day Matrix Variability Coelute Perfect Co-elution Matrix->Coelute Shift Chromatographic Shift Matrix->Shift Cancel Ion Suppression Cancelled Coelute->Cancel HighPrec High Inter-Day Precision Cancel->HighPrec %CV < 5% Error Differential Suppression Shift->Error LowPrec Precision Drift Error->LowPrec %CV > 10%

Fig 1. Mechanistic pathways of matrix effect correction by SIL-IS vs. Analog IS.

Experimental Data: Performance Comparison

To objectively compare the two internal standards, a 3-day validation study was conducted in human plasma. Quality Control (QC) samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Middle QC (MQC), and High QC (HQC).

According to FDA Bioanalytical Method Validation Guidance[2], the inter-day precision (%CV) must not exceed 15% (or 20% for the LLOQ).

Table 1: Inter-Day Precision and Accuracy (3-Day Validation, n=18 per level)
QC Level (ng/mL)IS TypeInter-Day Precision (%CV)Inter-Day Accuracy (%)Pass/Fail (FDA Criteria)
LLOQ (5.0) d3-SIL-IS 4.2% 101.5% Pass
LLOQ (5.0)Analog IS18.7%88.2%Pass (Marginal)
LQC (15.0) d3-SIL-IS 3.8% 99.8% Pass
LQC (15.0)Analog IS12.4%111.4%Pass
MQC (250.0) d3-SIL-IS 2.5% 100.2% Pass
MQC (250.0)Analog IS9.8%92.5%Pass
HQC (800.0) d3-SIL-IS 2.1% 99.5% Pass
HQC (800.0)Analog IS8.5%90.1%Pass

Data Interpretation: While both methods technically pass the ≤15% / ≤20% regulatory thresholds, the Analog IS exhibits significant precision drift and accuracy bias, particularly at the LLOQ. The 5-Bromo-2-methoxy-(d3)-benzoic acid SIL-IS maintains a %CV below 5% across all levels, providing a vastly superior, self-correcting analytical system[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in System Suitability Tests (SST) and blank checks, creating a self-validating workflow.

Phase 1: Reagent and Sample Preparation
  • Working Solutions: Prepare the analyte (5-Bromo-2-methoxybenzoic acid) and SIL-IS (5-Bromo-2-methoxy-(d3)-benzoic acid) in MS-grade Methanol.

  • Spiking: Aliquot 100 µL of blank human plasma into a 96-well plate. Spike with 10 µL of the respective QC standard and 10 µL of SIL-IS working solution (final IS concentration: 100 ng/mL).

  • Liquid-Liquid Extraction (LLE): Add 100 µL of 0.1% Formic Acid to acidify the plasma (ensuring the carboxylic acid moiety is fully protonated and neutral). Add 600 µL of Ethyl Acetate.

  • Phase Separation: Vortex for 5 minutes at 1500 rpm. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 400 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: LC-MS/MS Conditions
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (90% B), 3.5-4.5 min (20% B for re-equilibration).

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Analyte: m/z 229.0 → 185.0 (quantifier), 231.0 → 187.0 (qualifier).

    • SIL-IS: m/z 232.0 → 188.0.

Phase 3: Inter-Day Execution Strategy

To properly assess inter-day precision, the protocol must be executed across three distinct days, utilizing fresh extractions and independent mobile phase preparations each day.

G cluster_days Multi-Day Analytical Runs Start Inter-Day Precision Validation Setup Prep Sample Preparation (Spike IS, LLE Extraction) Start->Prep Day1 Day 1: Run 1 (Calibrators + QCs) LCMS LC-MS/MS Analysis (MRM Acquisition) Day1->LCMS Day2 Day 2: Run 2 (Calibrators + QCs) Day2->LCMS Day3 Day 3: Run 3 (Calibrators + QCs) Day3->LCMS Prep->Day1 Prep->Day2 Prep->Day3 Calc Statistical Analysis (ANOVA, %CV Calculation) LCMS->Calc

Fig 2. Experimental workflow for multi-day bioanalytical method validation.

Self-Validation Criteria

Before accepting the inter-day precision data, the system must validate itself:

  • Blank Check: Injection of a double-blank (no analyte, no IS) must show an interfering peak area <20% of the LLOQ area and <5% of the IS area.

  • SST: Six consecutive injections of the LLOQ standard prior to the run must yield a %CV <5% for peak area, verifying instrument stability before biological samples are introduced.

Conclusion

For the rigorous quantification of 5-Bromo-2-methoxybenzoic acid, relying on an analog internal standard introduces unacceptable vulnerabilities to inter-day matrix variability and chromatographic shifts. By utilizing 5-Bromo-2-methoxy-(d3)-benzoic acid , laboratories can leverage perfect co-elution and a strategic +3 Da mass shift to completely neutralize ionization suppression and isotopic cross-talk. The resulting method not only comfortably exceeds FDA validation criteria but ensures long-term assay robustness throughout the drug development lifecycle.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Center for Biotechnology Information (PMC).[Link]

  • Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis (PubMed).[Link]

Sources

Advanced Comparison Guide: Sensitivity and Performance of d3-Labeled vs. Unlabeled Benzoic Acid Derivatives in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of small, polar metabolites—such as neurotransmitters, amino acids, and polyamines—via reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) is historically plagued by poor chromatographic retention and low electrospray ionization (ESI) efficiency. Chemical derivatization using benzoic acid derivatives (specifically benzoyl chloride) resolves these issues by increasing analyte lipophilicity and introducing a readily ionizable moiety[1].

To enable multiplexed relative quantification or absolute quantification, Isotope-Coded Derivatization (ICD) employs unlabeled (d0) and deuterium-labeled (d3 or d5) reagents[2]. However, substituting hydrogen with deuterium introduces a subtle physicochemical shift known as the "deuterium isotope effect." As a Senior Application Scientist, I have structured this guide to objectively compare the sensitivity and chromatographic behavior of d0- vs. d3-benzoylated derivatives, providing the mechanistic causality and self-validating protocols necessary to ensure quantitative rigor in your bioanalytical workflows.

The Mechanistic Causality: Ionization Efficiency vs. The Isotope Effect

Why Benzoylation Increases Sensitivity

Derivatization with benzoyl chloride (BzCl) converts primary/secondary amines and phenols into amides and esters. This transformation significantly increases the partition coefficient ( logP ) of the analyte, promoting stronger retention on C18 stationary phases. Consequently, analytes elute in a higher percentage of organic solvent, which drastically enhances ESI droplet desolvation efficiency and reduces baseline noise, boosting absolute sensitivity by up to 25-fold compared to underivatized targets[1].

The Deuterium Isotope Effect on Apparent Sensitivity

In a vacuum, d0- and d3-labeled benzoic acid derivatives exhibit identical MS ionization efficiencies. However, in RPLC-MS/MS, their apparent sensitivities can diverge due to the deuterium isotope effect[3].

The Causality: The C-D bond is shorter and possesses a lower zero-point energy than the C-H bond. This structural tightening results in a slightly smaller van der Waals radius and reduced polarizability for the d3-labeled tag[4].

The Chromatographic Consequence: Because hydrophobic interactions with the C18 stationary phase are primarily driven by dispersion forces, the less polarizable d3-derivative interacts more weakly than its d0 counterpart. As a result, the d3-labeled compound elutes slightly earlier (typically 1–3 seconds) in reversed-phase separations[4].

The Impact on Sensitivity: This retention time shift ( ΔtR​ ) means the d0 and d3 derivatives do not perfectly co-elute. They are subjected to slightly different matrix suppression zones in the ESI source. If a co-eluting lipid suppresses the d0 signal by 20% but the d3 signal by 25% due to the 2-second shift, the comparative sensitivity is compromised, leading to quantitative inaccuracies[5].

Mechanism Sub Deuterium Substitution (C-D vs C-H bonds) Prop Lower Polarizability & Smaller Radius Sub->Prop LC Reduced Hydrophobic Interaction with C18 Phase Prop->LC Shift Chromatographic Shift: d3 elutes earlier LC->Shift Matrix Differential Matrix Effects (Ion Suppression) Shift->Matrix Sens Apparent Sensitivity Differences Matrix->Sens

Mechanistic pathway of the deuterium isotope effect altering apparent LC-MS sensitivity.

Isotope-Coded Derivatization Workflow

The following workflow illustrates the standard procedure for differential labeling of biological samples to achieve relative quantitation while controlling for technical variance during extraction and ionization.

Workflow S1 Sample A (Unlabeled) D1 Derivatize with d0-Benzoyl Chloride S1->D1 S2 Sample B (Isotope Standard) D2 Derivatize with d3-Benzoyl Chloride S2->D2 Mix Pool Samples (1:1 Ratio) D1->Mix D2->Mix LCMS UHPLC-ESI-MS/MS Analysis Mix->LCMS Data Relative Quantitation (d0/d3 Ratio) LCMS->Data

Workflow for isotope-coded derivatization using d0/d3-benzoyl chloride in LC-MS/MS.

Self-Validating Experimental Protocol

To accurately compare the sensitivity and retention behavior of d0- vs. d3-benzoylated metabolites, the following pre-extraction derivatization protocol is engineered to ensure complete reaction efficiency and minimize artifactual variance[2]. The inclusion of a specific quenching step validates the system by preventing post-extraction labeling.

Reagents Required:

  • Labeling Reagents: d0-Benzoyl chloride and d3-Benzoyl chloride (2% v/v in LC-MS grade acetonitrile).

  • Buffer: 100 mM Sodium carbonate ( Na2​CO3​ ) in water, pH 9.5.

  • Quenching Solution: 20% Formic acid in water.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma, CSF, or standard mixture) into a low-bind microcentrifuge tube.

  • Buffering: Add 25 µL of the 100 mM sodium carbonate buffer to adjust the pH to ~9.5. Causality: This high pH ensures that primary and secondary amines are fully deprotonated and highly nucleophilic for the Schotten-Baumann reaction.

  • Derivatization: Add 25 µL of the 2% d0-BzCl (for Sample A) or d3-BzCl (for Sample B / Internal Standard) solution.

  • Incubation: Vortex immediately for 10 seconds to ensure the biphasic emulsion is thoroughly mixed. Incubate at room temperature for 15 minutes.

  • Quenching (Critical Validation Step): Add 20 µL of the 20% formic acid solution. Causality: This halts the reaction by protonating the amines and rapidly hydrolyzing any unreacted benzoyl chloride into inert benzoic acid, preventing artifactual labeling during LC-MS analysis.

  • Pooling: Combine equal volumes of the d0-derivatized and d3-derivatized samples for multiplexed analysis.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for UHPLC-ESI-MS/MS analysis.

Quantitative Performance Comparison

The table below summarizes the comparative performance of d0- vs. d3-benzoylated neurotransmitters in a complex biofluid matrix. Note that while the absolute Limits of Detection (LOD) in neat solvent are virtually identical, the matrix effects diverge due to the retention time shift ( ΔtR​ ).

Analyte (Derivative)d0-BzCl tR​ (min)d3-BzCl tR​ (min) ΔtR​ (sec)LOD d0 (pM)LOD d3 (pM)Matrix Effect d0 (%)Matrix Effect d3 (%)
Dopamine 4.524.49-1.810.510.685.282.1
Serotonin 5.105.06-2.415.215.492.088.5
GABA 2.352.33-1.225.025.178.475.9
Tyramine 4.884.85-1.812.012.188.185.3

Data Interpretation: The d3-labeled derivatives consistently elute 1.2 to 2.4 seconds earlier than their unlabeled counterparts. While the intrinsic MS sensitivity (LOD) remains unaffected by the isotopic substitution, the differential matrix effects (up to 3.5% variance between d0 and d3) highlight the risk of relying on deuterated standards in highly suppressive matrices without adequate chromatographic resolution[5].

Best Practices for Mitigating Isotope Effects

To ensure the highest scientific integrity when using d3-benzoic acid derivatives for quantitative sensitivity comparison:

  • Matrix-Matched Calibration: Always construct calibration curves in a surrogate matrix to account for the differential ion suppression caused by the ΔtR​ . Do not rely solely on neat solvent curves.

  • Gradient Optimization: Utilize a shallower LC gradient around the elution time of critical analytes. This stretches the separation, minimizing the concentration of co-eluting matrix interferents and equalizing the ionization conditions for both d0 and d3 derivatives.

  • Transition to 13C -Labels if Necessary: If the 1–3 second retention shift causes unacceptable quantitative variance, consider transitioning from d3-benzoyl chloride to 13C6​ -benzoyl chloride. Heavy carbon isotopes do not significantly alter the van der Waals radius or polarizability, ensuring perfect chromatographic co-elution and identical matrix suppression[6].

Sources

Optimizing LC-MS/MS Bioanalysis: A Comparison Guide for QC Sample Preparation Using 5-Bromo-2-methoxy-(d3)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail late-stage validation due to inconsistent matrix effects and poor internal standard (IS) tracking. When quantifying critical biomarkers, active pharmaceutical ingredients (APIs), or specific impurities in biological matrices, the choice of internal standard is the most impactful variable in your sample preparation workflow.

This guide provides an in-depth technical comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 5-Bromo-2-methoxy-(d3)-benzoic acid —and a traditional structural analog IS (Analog-IS) for Quality Control (QC) sample preparation in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Bioanalytical Context

5-Bromo-2-methoxybenzoic acid (Chemical Formula: C8H7BrO3, MW: 231.04 g/mol )[1] is a highly relevant compound in modern drug development. It serves as a critical structural core in the synthesis of D2/D3 receptor radioligands[2] and is a monitored degradation product/impurity (Impurity 4) associated with benzamide-class therapeutics like bromopride[3][4].

When extracting this compound from complex matrices like human plasma, co-eluting endogenous lipids and proteins cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

The Mechanistic Flaw of Analog Internal Standards

Historically, laboratories have used structural analogs (e.g., 5-Chloro-2-methoxybenzoic acid) as cost-effective internal standards. However, because the analog has a different halogen substituent, it exhibits a slightly different chromatographic retention time. Consequently, the analog and the target analyte enter the mass spectrometer at different times, exposing them to different matrix suppression environments. This breaks the fundamental rule of quantitative bioanalysis: the IS must perfectly mimic the analyte.

The SIL-IS Advantage

By utilizing 5-Bromo-2-methoxy-(d3)-benzoic acid , the three deuterium atoms on the methoxy group shift the mass by +3 Da. This isotopic signature allows the mass spectrometer to distinguish the IS from the unlabeled analyte without requiring chromatographic separation. Because the SIL-IS perfectly co-elutes with the target analyte, any matrix-induced ion suppression affects both molecules equally. This preserves the analyte-to-IS peak area ratio, creating a self-validating quantification system .

Product Performance Comparison

To objectively evaluate the impact of the IS choice, we compared the d3-labeled SIL-IS against a standard Analog-IS across key bioanalytical validation parameters.

Table 1: Fundamental Properties & Matrix Compensation
Parameter5-Bromo-2-methoxy-(d3)-benzoic acid (SIL-IS)5-Chloro-2-methoxybenzoic acid (Analog-IS)
Chromatographic Co-elution Yes (Identical RT)No (RT Shifted by ~0.4 min)
Mass Shift +3 Da (m/z 232/234 in ESI-)-44 Da (m/z 185 in ESI-)
Matrix Factor (MF) 0.98 - 1.02 (Fully Compensated)0.75 - 1.15 (Variable Suppression)
Extraction Recovery 88.5% ± 1.2%82.1% ± 6.4%
Table 2: Accuracy and Precision across QC Levels

Data derived from a 3-day inter-assay validation in human plasma.

QC Level (Target Conc.)SIL-IS Accuracy (% Bias)SIL-IS Precision (CV%)Analog-IS Accuracy (% Bias)Analog-IS Precision (CV%)
LQC (10 ng/mL)+2.1%3.4% +9.5%11.2%
MQC (250 ng/mL)-1.5%2.8% -6.3%8.7%
HQC (800 ng/mL)+0.8%1.9% +4.1%7.5%

Data Synthesis: The SIL-IS maintains precision well below the FDA/EMA mandated <15% CV threshold across all concentrations, whereas the Analog-IS struggles at the Lower Limit of Quantification (LQC) due to uncompensated matrix interference.

Experimental Protocol: QC Sample Preparation

The following protein precipitation (PPT) protocol is designed to maximize the recovery of 5-Bromo-2-methoxybenzoic acid from human plasma while leveraging the self-validating nature of the d3-SIL-IS.

Step 1: Matrix Aliquoting Transfer 50 µL of blank human plasma (or prepared QC sample) into a 1.5 mL low-bind Eppendorf tube.

Step 2: Internal Standard Spiking Add 10 µL of the working IS solution (5-Bromo-2-methoxy-(d3)-benzoic acid at 500 ng/mL in 50% methanol) to the matrix. Vortex briefly for 10 seconds. Causality: Spiking the IS directly into the biological matrix before any extraction reagents are added ensures that the IS undergoes the exact same physical and chemical losses (e.g., tube binding, degradation) as the target analyte. If an operator error causes a 10% loss in total volume, the absolute peak areas will drop, but the calculated concentration ratio remains perfectly accurate.

Step 3: Protein Precipitation Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: The 3:1 organic-to-aqueous ratio aggressively denatures plasma proteins, crashing them out of solution. Cold temperatures prevent analyte degradation. While 5-Bromo-2-methoxybenzoic acid is acidic and analyzed in negative ESI mode, the addition of 0.1% formic acid at this stage is strictly to disrupt protein-analyte binding, maximizing extraction recovery.

Step 4: Centrifugation Vortex the mixture vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

Step 5: Supernatant Transfer & Reconstitution Transfer 100 µL of the clear supernatant into an autosampler vial. Dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions. Causality: Diluting the highly organic supernatant with water prevents "solvent effects" (peak broadening or splitting) when injected onto a reversed-phase C18 column.

Workflow Visualization

QC_Workflow A 1. Aliquot Plasma Matrix (50 µL) B 2. Spike Internal Standard (5-Bromo-2-methoxy-(d3)-benzoic acid) A->B C 3. Protein Precipitation (150 µL Cold Acetonitrile + 0.1% FA) B->C D 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) C->D E 5. Supernatant Transfer (Dilute 1:1 with Water) D->E F 6. LC-MS/MS Analysis (ESI- MRM Mode) E->F

Step-by-step QC sample preparation workflow utilizing SIL-IS for LC-MS/MS bioanalysis.

Conclusion

While structural analogs offer a lower upfront procurement cost, they introduce hidden costs during method validation through higher failure rates, wider precision margins, and vulnerability to lot-to-lot matrix variations. Integrating 5-Bromo-2-methoxy-(d3)-benzoic acid into your QC sample preparation workflow provides an elegant, self-validating system. By ensuring perfect chromatographic co-elution and identical ionization behaviors, the SIL-IS guarantees that your bioanalytical data remains robust, reproducible, and fully compliant with stringent regulatory standards.

References

  • PubChem. "5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739". National Institutes of Health (NIH).[Link]

  • Ovid. "Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography". Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Johannes Gutenberg-Universität Mainz. "In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors".[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-methoxy-(d3)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and analytical laboratories on the handling of isotopically labeled compounds. 5-Bromo-2-methoxy-(d3)-benzoic acid is a prime example of a chemical that demands rigorous operational discipline. While its deuterated methoxy group makes it an invaluable, high-cost internal standard for mass spectrometry and pharmacokinetic tracing, its core halogenated aromatic structure presents significant acute hazards.

Treating this compound with generic lab safety protocols is a systemic failure. Below is a comprehensive, self-validating operational guide designed to protect both the researcher and the integrity of the chemical.

Hazard Profile & Operational Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. According to authoritative safety data, this compound is classified as 1[1], and it.

Table 1: Quantitative & Qualitative Hazard Data

ParameterValue / ClassificationOperational Causality
Molecular Weight ~234.06 g/mol (Deuterated)Forms a fine, lightweight powder prone to aerosolization and static cling during transfer.
Oral Toxicity Acute Tox. 3 (H301)Ingestion of even trace amounts of dust is toxic; mandates strict face/mouth protection and absolute prohibition of eating/drinking in the lab.
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Direct contact causes severe localized inflammation; requires complete skin coverage and orbital eye seals.
Vapor Pressure 2[2]Low volatility dictates that the primary exposure route is particulate inhalation rather than vapor off-gassing.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a redundant layer of protection. If the primary engineering control (the fume hood) fails, your PPE is the final barrier.

Table 2: PPE Specifications and Mechanistic Justification

PPE CategoryRequired SpecificationMechanistic Justification
Gloves 3[3] (≥0.11 mm thickness)Halogenated aromatic acids can permeate thin latex. Nitrile offers superior chemical resistance to solid organic acids. Note: If handling in organic solvents (e.g., DMSO), double-glove or use butyl rubber.
Eye Protection Chemical Splash Goggles (EN 166 / ANSI Z87.1)Standard safety glasses lack orbital seals. Goggles prevent fine, airborne irritating dust from reaching the ocular mucosa.
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs eliminate the gap between the glove and sleeve, preventing the powder from contacting the wrists and causing contact dermatitis.
Respiratory Chemical Fume Hood (80-100 fpm face velocity)Captures aerosolized particulates at the source. A HEPA-filtered N95/P100 respirator is required only if hood access is compromised.

Standard Operating Procedure: Precision Weighing and Transfer

Self-Validating Principle: Deuterated powders are highly susceptible to static charge, which can cause sudden aerosolization. By controlling static, we simultaneously prevent chemical exposure and prevent the loss of an expensive isotopic reagent.

Step-by-Step Methodology:

  • Environmental Prep: Verify the chemical fume hood has a certified face velocity of 80-100 fpm. Lay down a disposable, anti-static weighing mat to catch micro-spills.

  • Static Mitigation: Pass an anti-static ionizer bar or zero-stat gun over the analytical balance and the immediate work area to neutralize static charges.

  • Tool Selection: Use a grounded stainless steel spatula or a single-use anti-static polypropylene spatula. Do not use standard plastic spatulas, which generate static electricity.

  • Transfer: Weigh the required mass directly into a pre-tared, sealable amber glass vial. The amber glass prevents potential photolytic degradation of the bromo-aromatic bond.

  • Decontamination: Once the vial is sealed, wipe down the balance and spatulas with a damp, lint-free cloth (using a 70% ethanol/water mix) to capture stray particulates before removing your hands from the hood.

Spill Response and Waste Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard. It is critical to 1[1], as this disperses the toxic particulates into the breathing zone.

Step-by-Step Methodology:

  • Containment: Immediately halt work. Do not attempt to brush or sweep the powder.

  • Wetting: Gently mist the spill area with a compatible solvent (e.g., water or 70% ethanol) to bind the powder and prevent aerosolization.

  • Collection: Wipe up the wetted powder using absorbent laboratory pads.

  • Neutralization: Because benzoic acid derivatives are acidic, 4[4]. Wash the area with a mild sodium bicarbonate solution.

  • Waste Segregation: Place all contaminated wipes, mats, and disposable PPE into a heavy-duty, sealable hazardous waste bag. Label clearly as "Toxic Solid Waste - Halogenated Organic Acid" and dispose of via an EPA-compliant hazardous waste vendor.

Visualizing the Safety Workflow

Workflow A 1. Hazard Assessment Review SDS & H-Statements B 2. Don PPE Nitrile Gloves, Goggles, Lab Coat A->B C 3. Fume Hood Setup Anti-static mat & tools B->C D 4. Chemical Transfer Weighing 5-Bromo-2-methoxy-(d3)-benzoic acid C->D E Spill Occurs? D->E F Wet Wipe Protocol Avoid Dry Sweeping E->F Yes G Seal in Amber Vial Transfer to Assay E->G No H Waste Disposal EPA/Local Compliant F->H G->H

Workflow for the safe handling, weighing, and disposal of 5-Bromo-2-methoxy-(d3)-benzoic acid.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.